Sodium 2-chloro-5-nitrobenzoate
Description
BenchChem offers high-quality Sodium 2-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIAGWRJFCQQLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065806 | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14667-59-5 | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-chloro-5-nitro-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chloro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-5-nitrobenzoic acid sodium salt chemical structure
[1][2]
Executive Summary
2-Chloro-5-nitrobenzoic acid sodium salt (CAS 14667-59-5) is the ionic carboxylate derivative of 2-chloro-5-nitrobenzoic acid.[] It serves as a highly reactive electrophilic building block in organic synthesis, primarily utilized for its ability to undergo Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Characterization[4][5][6][7][8][9]
Nomenclature and Identifiers
| Parameter | Detail |
| Chemical Name | Sodium 2-chloro-5-nitrobenzoate |
| CAS Number | 14667-59-5 (Salt); 2516-96-3 (Parent Acid) |
| Molecular Formula | |
| Molecular Weight | 223.55 g/mol |
| SMILES | [Na+].[O-]C(=O)C1=C(Cl)C=CC(=C1)=O |
| InChI Key | ICIAGWRJFCQQLZ-UHFFFAOYSA-M |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol |
Structural Analysis & Electronic Effects
The reactivity of this molecule is defined by the positioning of its substituents.
-
Steric Environment: The chlorine atom at the ortho position to the carboxylate creates steric strain, twisting the carboxylate group slightly out of the aromatic plane.
-
Electronic Activation: The nitro group at position 5 is para to the chlorine atom at position 2. Through resonance and induction (-M and -I effects), the nitro group significantly reduces electron density at the C-Cl bond. This makes the carbon susceptible to nucleophilic attack, facilitating
reactions even under mild conditions.
Figure 1: Structural-Activity Relationship (SAR) map highlighting the electronic activation of the chlorine atom by the para-nitro group.
Synthesis & Production Protocol
The industrial preparation typically involves the nitration of 2-chlorobenzoic acid followed by alkaline hydrolysis to form the sodium salt. This method ensures the removal of the unwanted isomer (2-chloro-3-nitrobenzoic acid) via solubility differences.
Reagents & Materials
-
Precursor: 2-Chlorobenzoic acid (o-Chlorobenzoic acid).[2]
-
Nitrating Agent: Mixed acid (Concentrated
+ ). -
Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (
). -
Solvent: Water (for salt formation/purification).
Step-by-Step Protocol
-
Nitration:
-
Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at <10°C.
-
Add fuming nitric acid dropwise, maintaining temperature between 20-30°C to control regioselectivity.
-
Mechanism:[] Electrophilic aromatic substitution occurs primarily at the 5-position (meta to COOH, para to Cl).
-
Quench reaction mixture on ice to precipitate the crude acid mixture (contains ~90% 5-nitro and ~10% 3-nitro isomer).
-
-
Salt Formation & Purification (Alkaline Dissolution):
-
Suspend the crude acid filter cake in water (ratio 1:3.5 w/w).
-
Heat to 60°C.
-
Slowly add 30% NaOH solution until pH reaches 7.5.
-
Critical Step: Both isomers convert to sodium salts. However, purification can be achieved here if followed by fractional precipitation or using specific solvent washes where the isomer solubilities differ.
-
Treat with activated carbon to remove color impurities; filter while hot.[3]
-
-
Isolation:
Figure 2: Industrial synthesis workflow from o-chlorobenzoic acid to the sodium salt.[2]
Analytical Validation
To confirm the identity and purity of the salt, the following analytical parameters are standard. Note that spectral data is often reported for the parent acid; the salt will show characteristic shifts (e.g., loss of carboxylic proton in NMR).
| Method | Expected Observation (Parent Acid Reference) | Salt Specifics |
| 1H-NMR (DMSO-d6) | Carboxylic proton ( | |
| IR Spectroscopy | 1700 | C=O stretch shifts to |
| Melting Point | 165-168°C (Parent Acid) | Salts typically decompose >300°C without melting. |
| HPLC | Retention time match with standard | Run in acidic mobile phase (converts salt to acid on column). |
Applications in Drug Development
The 2-chloro-5-nitrobenzoic acid scaffold is a versatile "warhead" in medicinal chemistry.[4]
Nucleophilic Aromatic Substitution ( )
The primary utility of this salt lies in the lability of the C-Cl bond. The sodium salt is water-soluble, allowing for aqueous or biphasic
-
Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the C5-nitro group. Chloride is expelled, yielding 2-substituted-5-nitrobenzoic acid derivatives.
-
Drug Synthesis: Used to synthesize anthranilic acid derivatives (e.g., fenamic acids) which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial Research
Recent studies have investigated derivatives of 2-chloro-5-nitrobenzoic acid (such as alkanolamine salts) for antibacterial activity. The electron-deficient ring system can disrupt bacterial metabolic pathways, and the salt form improves bioavailability compared to the free acid [1].
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at room temperature in a dry, well-ventilated place. Incompatible with strong oxidizing agents.
References
Sources
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 11. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]
- 12. 2-Chloro-5-nitrobenzoic acid | CAS 2516-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. arveelabs.com [arveelabs.com]
- 14. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Hazard Analysis & Safe Handling Protocol: Sodium 2-Chloro-5-Nitrobenzoate
Document Type: Technical Safety Guide & Hazard Analysis Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers Subject CAS: 14667-59-5 (Sodium Salt) | Parent Acid CAS: 2516-96-3
Molecular Identity & Physicochemical Logic
To understand the safety profile of Sodium 2-chloro-5-nitrobenzoate , one must look beyond the generic SDS and analyze the structure-activity relationship (SAR) of its functional groups. This compound is the sodium salt of 2-chloro-5-nitrobenzoic acid.[] Its hazards are dictated by the dissociation of the salt in physiological and environmental media, releasing the bioactive 2-chloro-5-nitrobenzoate anion.
Structural Hazard Analysis
-
Nitro Group (-NO₂): A strong electron-withdrawing group. In metabolic systems, nitro-aromatics can undergo enzymatic reduction, potentially leading to methemoglobinemia or the formation of reactive hydroxylamines (though this specific benzoate is primarily an irritant).
-
Chloro Group (-Cl): Increases lipophilicity compared to non-chlorinated benzoates, potentially enhancing skin absorption and environmental persistence.
-
Carboxylate Salt (-COO⁻Na⁺): Increases water solubility significantly compared to the parent acid. This alters the route of exposure from primarily "dust inhalation" (acid) to "aerosol/solution absorption" (salt).
Key Physicochemical Data:
| Property | Value/Description | Implication for Safety |
|---|---|---|
| Appearance | Off-white to yellow crystalline powder | Dust explosion hazard if finely divided. |
| Solubility | High in water (dissociates) | Rapid systemic uptake via mucous membranes. |
| pH (aq. sol.) | ~7.0–8.5 (Neutral to slightly basic) | Less corrosive than parent acid, but still an irritant. |
| Reactivity | Stable, but incompatible with strong oxidizers | Avoid mixing with nitrates or perchlorates. |
Comprehensive Hazard Profiling
While specific SDS data for the sodium salt (CAS 14667-59-5) is often aggregated with the parent acid, the toxicological profile is derived from the 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3), adjusted for the neutralization of acidity.
Health Hazards (GHS Classification)
The following classifications are scientifically grounded in the behavior of the parent anion:
-
Acute Toxicity (Oral) - Category 4 (H302):
-
Skin Irritation - Category 2 (H315):
-
Mechanism:[2] The dust or solution strips lipids from the stratum corneum and induces inflammatory cytokine release.
-
-
Serious Eye Damage/Irritation - Category 1/2A (H318/H319):
-
Critical Warning: The parent acid causes Serious Eye Damage (H318) .[4] While the salt is pH neutral, the high ionic strength and the organic anion can still cause severe irritation or corneal opacity. Treat eye contact as a medical emergency.
-
-
Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335):
-
Target: Respiratory tract irritation. Inhalation of dust triggers coughing and mucosal inflammation.
-
Environmental Fate (Aquatic Toxicity)
-
Hazard: H400/H410 (Very toxic to aquatic life).
-
Logic: Chlorinated nitro-aromatics are often resistant to rapid biodegradation. The salt is highly soluble, meaning it disperses rapidly in water tables, posing an immediate threat to aquatic organisms (daphnia/fish).
-
Protocol:Zero-discharge policy. All aqueous waste containing this compound must be collected for incineration, never poured down the drain.
Visualizing the Hazard Pathway
The following diagram illustrates the causality between exposure routes and physiological outcomes, distinguishing between the salt and the generated acid in vivo.
Figure 1: Toxicokinetic pathway showing how the neutral salt converts to the active irritant acid upon ingestion.
Engineering Controls & Personal Protective Equipment (PPE)[7]
Reliance on PPE alone is a failure of safety planning. Engineering controls must be the primary defense.
Engineering Controls
-
Containment: Handle primarily in a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
HEPA Filtration: If handling large quantities (>100g), use local exhaust ventilation (LEV) with HEPA filtration to capture airborne particulates.
-
Static Control: Use anti-static weighing boats and ground all equipment. Nitro-benzoates can be combustible dusts.
PPE Selection Protocol
| Body Part | Recommendation | Scientific Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates (H335). |
| Eyes | Chemical Goggles (Not Safety Glasses) | Safety glasses allow dust entry from the side. Goggles seal the eyes against corrosive dusts (H318). |
| Hands | Nitrile Gloves (Min 0.11mm thick) | Chlorinated aromatics can permeate latex. Nitrile offers superior resistance. |
| Body | Lab Coat + Tyvek Sleeves | Prevents dust accumulation on street clothes, reducing secondary exposure outside the lab. |
Safe Handling & Synthesis Workflow
This protocol describes the safe handling of the compound during a standard dissolution or reaction setup.
Pre-Requisite: Verify the availability of an eyewash station within 10 seconds of the workstation.
Step-by-Step Protocol
-
Preparation: Don full PPE (Goggles, Nitrile Gloves, Lab Coat). Turn on Fume Hood airflow.
-
Weighing:
-
Place the balance inside the hood.
-
Open the container only inside the hood.
-
Self-Validating Step: If you see dust floating in the light beam of the hood, your technique is too aggressive. Slow down transfer to minimize aerosolization.[2]
-
-
Solubilization:
-
Add solvent (water/buffer) to the solid, not solid to the solvent, to prevent "puffing" of dust.
-
Seal the vessel immediately after addition.
-
-
Spill Management:
-
Dry Spill: Do NOT sweep (creates dust). Use a HEPA vacuum or wet-wipe method.
-
Wet Spill: Absorb with inert material (vermiculite).[2] Do not use combustible materials like sawdust (potential reaction with nitro groups).
-
-
Decontamination: Wipe down surfaces with a mild detergent and water. The salt is water-soluble, making aqueous cleanup effective.
Workflow Visualization
Figure 2: Operational workflow emphasizing engineering controls and waste segregation.
Emergency Response (First Aid)
-
Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids apart. The salt is neutral, but the mechanical and chemical irritation requires thorough irrigation. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[5] If irritation persists (redness/swelling), seek medical aid.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Drink 1-2 glasses of water to dilute. Call a Poison Control Center.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70350, Sodium 2-chloro-5-nitrobenzenesulfonate (Related Salt Structure/Safety). Retrieved from [Link]
Sources
Strategic Sourcing and Validation of Sodium 2-chloro-5-nitrobenzoate
An In-Depth Technical Guide for Research & Development
Executive Summary & Chemical Identity
Sodium 2-chloro-5-nitrobenzoate (Na-CNB) is a critical intermediate in the synthesis of heterocycles, active pharmaceutical ingredients (APIs) such as Celiprolol, and specific azo dyes. While often generated in situ from its conjugate acid, the isolated salt is required for specific aqueous-phase nucleophilic substitutions where solubility is paramount.
Crucial Sourcing Warning: Researchers frequently encounter ambiguity in supplier catalogs. You must distinguish between the Carboxylate (the target) and the Sulfonate (a common "false friend").
| Feature | Target Compound | Common False Friend |
| Name | Sodium 2-chloro-5-nitrobenzoate | Sodium 2-chloro-5-nitrobenzenesulfonate |
| Structure | Carboxylic acid salt (-COONa) | Sulfonic acid salt (-SO3Na) |
| CAS No. | 14667-59-5 (Salt) / 2516-96-3 (Acid) | 946-30-5 |
| Reactivity | SNAr / Decarboxylation / Amidation | SNAr / Desulfonation (Difficult) |
| Use Case | API Synthesis (Celiprolol), Dyes | Surfactants, electroplating additives |
Sourcing Strategy: The "Make vs. Buy" Protocol
Due to the hydrolytic instability of the salt form over long storage periods and its lower commercial availability compared to the free acid, the optimal sourcing strategy for research-grade applications is often "Buy the Acid, Make the Salt."
2.1. Decision Logic (Graphviz Workflow)
The following decision tree illustrates the optimal procurement logic based on your experimental needs.
Figure 1: Strategic sourcing workflow for Sodium 2-chloro-5-nitrobenzoate, prioritizing the high-purity acid precursor when the salt is unavailable.
2.2. Supplier Selection Criteria
When sourcing the precursor (2-Chloro-5-nitrobenzoic acid, CAS 2516-96-3), reject "Technical Grade" (often ~95%) and specify "Research Grade" (>98%).
Critical Impurity Profile:
-
2-Chloro-3-nitrobenzoic acid: The ortho-isomer formed during nitration. It has similar solubility and is difficult to remove.
-
2-Chlorobenzoic acid: Unreacted starting material.
-
Moisture: The sodium salt is hygroscopic. If buying the salt directly, demand a Certificate of Analysis (CoA) with Karl Fischer water content.
Recommended Aggregators for Stock Verification:
-
SciFinder / ChemSpider: Use CAS 2516-96-3 for the acid.
-
Major Distributors: Sigma-Aldrich (Merck), TCI Chemicals, Thermo Fisher (Alfa Aesar), BLD Pharm.
Technical Validation: Quality Control Protocols
Trusting a supplier's label is insufficient for sensitive catalytic or pharmaceutical research. You must validate the material.
3.1. HPLC Method (Reverse Phase)
This method separates the 5-nitro target from the 3-nitro isomer and the unreacted 2-chlorobenzoic acid.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to keep acid protonated).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
5-Nitro isomer (Target): Elutes later due to higher lipophilicity.
-
3-Nitro isomer (Impurity): Elutes earlier.
-
3.2. 1H-NMR Diagnostic
The coupling constants (
-
Solvent: DMSO-d6
-
Target (2-chloro-5-nitrobenzoate): Look for the proton ortho to the nitro group (H6). It will appear as a doublet (d) with a small meta-coupling constant (
). -
Impurity (2-chloro-3-nitrobenzoate): The proton pattern will differ significantly due to the crowding at the 3-position.
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of Na-CNB is in SNAr reactions where the nitro group activates the ring for the displacement of the chlorine atom.
4.1. Reaction Mechanism
The reaction proceeds via the Meisenheimer complex.[1][2] The sodium salt form is particularly useful in aqueous or biphasic systems (e.g., using Phase Transfer Catalysis).
Figure 2: SNAr mechanism showing the addition-elimination pathway via the Meisenheimer intermediate.
4.2. Preparation of Na-CNB from Acid (In-Situ Protocol)
If you purchased the Acid (CAS 2516-96-3) as recommended:
-
Dissolution: Suspend 10 mmol of 2-chloro-5-nitrobenzoic acid in 20 mL of water.
-
Neutralization: Slowly add 10 mmol of Sodium Bicarbonate (
) or 10 mmol of NaOH (1M solution).-
Note: Monitor pH. Stop at pH 7.0–7.5. Excess base can trigger nucleophilic attack (hydrolysis) of the chlorine atom at high temperatures.
-
-
Usage: Use the resulting clear solution directly for aqueous reactions. If a solid is required, lyophilize (freeze-dry); do not heat-dry to avoid decomposition.
Safety & Stability (HSE)
-
Energetic Potential: While nitrobenzoates are generally stable, dry sodium salts of nitro compounds can be shock-sensitive or deflagrate upon heating. Never grind the dry sodium salt in a mortar and pestle.
-
Hygroscopicity: The salt absorbs moisture rapidly, altering stoichiometry. Store in a desiccator.
-
Toxicology: Irritant. Potential mutagen (nitro-aromatic). Handle in a fume hood.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Mesalazine Impurity M Standards (2-chloro-5-nitrobenzoic acid). Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Functionalized N-Phenylanthranilic Acids via Modified Ullmann Condensation
Abstract & Scope
This Application Note details the protocol for synthesizing 5-nitro-N-phenylanthranilic acid (5-nitro-2-(phenylamino)benzoic acid) via a copper-catalyzed Ullmann-type condensation. While the user request specifies "N-phenylanthranilic acid," starting from 2-chloro-5-nitrobenzoic acid inherently yields the nitro-substituted derivative. This compound is a critical intermediate in the synthesis of acridine-based DNA intercalators (e.g., Nitracrine) and serves as a model for "fenamic acid" non-steroidal anti-inflammatory drugs (NSAIDs).
This guide prioritizes the DMF-Reflux method due to its high reliability and reproducibility in standard research laboratories, while acknowledging "green" aqueous alternatives for scale-up scenarios.
Scientific Foundation & Mechanism
Mechanistic Insight: SNAr vs. Ullmann Coupling
The synthesis relies on the displacement of a halide by an amine.
-
Electronic Activation: The starting material, 2-chloro-5-nitrobenzoic acid, contains a nitro group (-NO2) para to the chlorine atom. This strong electron-withdrawing group (EWG) activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer complex intermediate.
-
Catalytic Enhancement: While the nitro group activates the ring, the reaction is significantly accelerated and yields are improved by the addition of copper (Ullmann conditions). The copper acts by coordinating with the amine and the aryl halide, lowering the activation energy for the C-N bond formation.
Reaction Scheme
The reaction utilizes Potassium Carbonate (K2CO3) as a base to scavenge the HCl byproduct and deprotonate the carboxylic acid, ensuring solubility and driving the equilibrium forward.
Figure 1: Mechanistic pathway for the copper-catalyzed amination of 2-chloro-5-nitrobenzoic acid.
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade |
| 2-Chloro-5-nitrobenzoic acid | Substrate | >98% (HPLC) |
| Aniline | Nucleophile | ACS Reagent (Distilled if dark) |
| Potassium Carbonate (K2CO3) | Base | Anhydrous, Granular |
| Copper Powder | Catalyst | Activated Bronze or Fine Powder |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Hydrochloric Acid (HCl) | Workup | Conc. (37%) and 1M Solution |
| Ethanol | Recrystallization | 95% or Absolute |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.
-
Temperature Control: Oil bath or heating mantle with thermocouple (Target: 130–150°C).
-
Condenser: Reflux condenser (water-cooled).
-
Filtration: Büchner funnel, vacuum pump, and Celite 545 filter aid.
Experimental Protocol
Phase 1: Reaction Setup
Goal: Initiate the coupling under controlled anhydrous conditions.
-
Charge the Vessel: To a 100 mL RBF equipped with a magnetic stir bar, add:
-
2.02 g (10 mmol) of 2-chloro-5-nitrobenzoic acid .[1]
-
3.45 g (25 mmol) of Potassium Carbonate (K2CO3). Note: Excess base is required to neutralize the carboxylic acid and the HCl generated.
-
0.1 g (~5 mol%) of Copper powder .
-
-
Solvent Addition: Add 20 mL of DMF .
-
Nucleophile Addition: Add 1.0 mL (11 mmol) of Aniline .
-
Assembly: Attach the reflux condenser. Ensure water flow is active.
Phase 2: Reaction & Monitoring
Goal: Drive the reaction to completion while preventing thermal decomposition.
-
Heating: Heat the mixture to reflux (approx. 140°C) with vigorous stirring.
-
Observation: The mixture will likely turn a deep dark color (green/brown) due to copper complexation and oxidation.
-
-
Duration: Maintain reflux for 2 to 4 hours .
-
TLC Monitoring:
-
Eluent: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (1:9).
-
Visualization: UV lamp (254 nm).
-
Endpoint: Disappearance of the 2-chloro-5-nitrobenzoic acid spot.[2]
-
Phase 3: Workup & Isolation
Goal: Remove copper catalyst and isolate the free acid form of the product.
-
Quenching: Allow the reaction mixture to cool to room temperature.
-
Filtration (Copper Removal): Filter the mixture through a pad of Celite to remove unreacted copper and inorganic salts. Wash the pad with 5 mL of DMF.
-
Precipitation: Pour the filtrate into a beaker containing 100 mL of crushed ice/water .
-
Acidification (Critical Step):
-
Slowly add Conc. HCl dropwise with stirring.
-
Target pH: 3–4 .[1]
-
Result: A yellow-to-green precipitate (the target acid) will form.
-
-
Collection: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual DMF and aniline.
Phase 4: Purification
Goal: Obtain analytical grade purity.
-
Recrystallization: Transfer the crude solid to a flask.
-
Dissolve in boiling Ethanol (or Ethanol/Water mixture).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.
-
Yield Expectation: 65% – 85%.
Process Visualization (Workflow)
Figure 2: Step-by-step workflow for the synthesis and isolation of 5-nitro-N-phenylanthranilic acid.[1]
QC & Validation Parameters
To validate the synthesis, compare the isolated product against these standard values:
| Parameter | Expected Value | Method |
| Physical State | Yellow to Greenish Crystalline Solid | Visual |
| Melting Point | 260°C – 264°C (Decomposes) | Capillary MP |
| IR Spectrum | 3330 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O acid) | FTIR (KBr) |
| 1H NMR | δ 13.0 (br s, COOH), 9.8 (s, NH), 8.7 (d, Ar-H) | DMSO-d6 |
Troubleshooting Note:
-
Low Yield? Ensure the DMF is anhydrous. Water can quench the intermediate or cause hydrolysis.
-
Oily Product? The acidification was likely too rapid or the aniline was not fully removed. Recrystallize from Ethanol/Water.
References
-
Litchfield, V. J., et al. (2008).[3] Synthesis of Acridine-Quinone Systems. Synthetic Communications, 38(20), 3447–3455.[3]
-
Lan, C., et al. (2012).[4] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 723–725.
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
-
BenchChem Protocols. Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.
Sources
Introduction: Strategic Importance of 2-Chloro-5-nitrobenzoate Derivatives
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of Sodium 2-chloro-5-nitrobenzoate
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic molecules that are otherwise difficult to access. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is only feasible when the ring is "activated" by the presence of strong electron-withdrawing groups.
The substrate, Sodium 2-chloro-5-nitrobenzoate, is an exemplary scaffold for SNAr. The potent electron-withdrawing nitro group (-NO₂) positioned para to the chlorine leaving group strongly activates the ring for nucleophilic attack. The carboxylate group (-COO⁻Na⁺), while electron-withdrawing, also enhances aqueous solubility and presents a synthetic handle for further modification. Derivatives synthesized from this starting material are valuable intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, substituted 5-nitrobenzoic acids are precursors to bioactive molecules, including compounds with potential antibacterial activity.[3] This guide provides a comprehensive overview of the SNAr mechanism as it applies to this substrate and presents detailed, field-proven protocols for its reaction with various nucleophiles.
Pillar 1: The SNAr Mechanism: An Electronically-Driven Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] It is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete, resonance-stabilized anionic intermediate.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (the ipso-carbon). This step is the rate-determining step of the reaction.[7][8] The attack temporarily breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Stabilization and Rearomatization: The stability of the Meisenheimer complex is the single most critical factor for a successful SNAr reaction. The electron-withdrawing nitro group at the para-position is perfectly positioned to stabilize the negative charge through resonance, delocalizing the electron density out of the ring.[5][9] Without such a group, the intermediate would be too high in energy to form.
-
Elimination of the Leaving Group: In the final, rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[7]
Caption: The Addition-Elimination mechanism of SNAr.
Pillar 2: Experimental Design & Strategic Considerations
The success of an SNAr reaction hinges on the careful selection of nucleophile, solvent, base, and temperature.
-
Nucleophile Selection: A wide variety of nucleophiles can be employed. The nucleophilicity of the reagent is a key driver of the reaction rate.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.[10]
-
O-Nucleophiles: Alcohols and phenols can be used, but typically require deprotonation with a strong base to form the more potent alkoxide or phenoxide nucleophile.
-
S-Nucleophiles: Thiols are highly effective nucleophiles due to the high polarizability and inherent nucleophilicity of sulfur.[11] They often react under milder conditions than their oxygen counterparts.
-
-
Solvent Choice: Polar aprotic solvents are the standard for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal.[8] They effectively solvate the sodium cation of the substrate but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity. In some cases, reactions can be performed in superheated water, offering a greener alternative.[10]
-
Role of the Base: A base is often required, particularly when using neutral nucleophiles like amines, phenols, or thiols. Its primary role is to neutralize the proton liberated from the nucleophile during the reaction, preventing the protonation and deactivation of other nucleophile molecules. For weakly acidic nucleophiles like alcohols, a strong base (e.g., NaH) is used to generate the conjugate base before the reaction.
-
Temperature Control: SNAr reactions are often conducted at elevated temperatures (50-190 °C) to overcome the activation energy barrier of the initial nucleophilic attack.[10] The specific temperature depends on the reactivity of the substrate and the nucleophile. Microwave-assisted synthesis can significantly reduce reaction times.[12]
Pillar 3: Validated Protocols & Methodologies
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polar aprotic solvents like DMF and DMSO can be absorbed through the skin.
General Experimental Workflow
The following workflow is applicable to most SNAr reactions with this substrate.
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)
This protocol is adapted from a metal-catalyst-free method and demonstrates a robust procedure for C-N bond formation.[10]
-
Reagents & Equipment:
-
Sodium 2-chloro-5-nitrobenzoate (1.0 eq)
-
Aniline (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: Superheated Water or NMP (N-Methyl-2-pyrrolidone)
-
Round-bottom flask or sealed reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser.
-
-
Step-by-Step Procedure:
-
To a reaction vessel, add Sodium 2-chloro-5-nitrobenzoate (e.g., 3 mmol, 658 mg), potassium carbonate (1.5 eq, 4.5 mmol, 622 mg), and the chosen solvent (e.g., 2-3 mL of water).
-
Add aniline (2.0 eq, 6 mmol, 0.55 mL) to the stirred suspension.
-
Seal the vessel (if using superheated water) or equip with a condenser (if using NMP) and heat the mixture to the target temperature (e.g., 150 °C).[10]
-
Stir vigorously at this temperature for 2-3 hours. Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with 20 mL of water.
-
Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylate and cause the product, 2-anilino-5-nitrobenzoic acid, to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol.[12]
-
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines a general procedure for the synthesis of thioether derivatives.
-
Reagents & Equipment:
-
Sodium 2-chloro-5-nitrobenzoate (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Solvent: DMF (Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (e.g., nitrogen balloon).
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Sodium 2-chloro-5-nitrobenzoate (e.g., 3 mmol, 658 mg), potassium carbonate (1.2 eq, 3.6 mmol, 497 mg), and 5 mL of anhydrous DMF.
-
Add thiophenol (1.1 eq, 3.3 mmol, 0.34 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Stir at this temperature, monitoring the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Acidify the solution with 1M HCl to a pH of 2-3 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.
-
Protocol 3: Reaction with O-Nucleophiles (e.g., Phenol)
This protocol requires the in situ generation of the more nucleophilic phenoxide.
-
Reagents & Equipment:
-
Sodium 2-chloro-5-nitrobenzoate (1.0 eq)
-
Phenol (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF
-
Flame-dried round-bottom flask, magnetic stirrer, inert atmosphere setup.
-
-
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add phenol (1.5 eq, 4.5 mmol, 423 mg) and 5 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 3.6 mmol, 144 mg of 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add the Sodium 2-chloro-5-nitrobenzoate (1.0 eq, 3 mmol, 658 mg) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.[13]
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Pour the mixture into 50 mL of water.
-
Acidify with 1M HCl to a pH of 2-3 to precipitate the diaryl ether product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr of Sodium 2-chloro-5-nitrobenzoate.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| N-Nucleophile | Aniline | K₂CO₃ | Water / NMP | 150-170 | 88-90% | [10] |
| N-Nucleophile | n-Butylamine | K₂CO₃ | Water | 150 | 91% | [10] |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 60-80 | Good-Excellent | [14] |
| O-Nucleophile | Phenol | NaH | THF / DMF | 60-80 | Moderate-Good | [13] |
Analytical Characterization & Troubleshooting
-
Reaction Monitoring: TLC is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid products are protonated and move up the plate.[8]
-
Product Confirmation: The structure of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[15]
-
Infrared (IR) Spectroscopy: Shows characteristic functional group stretches.
-
-
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Insufficient Activation: This is not an issue for this substrate, which is highly activated.
-
Poor Nucleophile: Ensure the nucleophile is sufficiently strong. For alcohols/phenols, ensure complete deprotonation before adding the substrate.
-
Temperature Too Low: Gradually increase the reaction temperature.
-
Incorrect Solvent: Ensure a polar aprotic solvent is used.[8]
-
-
Formation of Side Products:
-
Isomeric Impurities: If the starting material was synthesized by the nitration of o-chlorobenzoic acid, it may contain the 2-chloro-3-nitrobenzoic acid isomer.[16][17] This can lead to isomeric products. Purify the starting material if necessary.
-
Hydrolysis: In the presence of strong base and water at high temperatures, the chloro group can be displaced by a hydroxyl group. Use anhydrous conditions where possible if this is observed.
-
-
References
-
Ośmiałowski, B., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Li, J. T., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 727-729. [Link]
-
Ferreira, I., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. [Link]
-
Su, C. F., et al. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]
-
G. S. Gill, et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science. [Link]
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal. [Link]
-
Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(20), 4848-4853. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
Sources
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. guidechem.com [guidechem.com]
Application Note: Metal-Free Amination of 2-Chloro-5-Nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr)
Abstract
This application note provides a comprehensive guide to the metal-free amination of 2-chloro-5-nitrobenzoate and its corresponding acid, 2-chloro-5-nitrobenzoic acid. The synthesis of N-substituted 5-nitroanthranilic acid derivatives is of significant interest in medicinal chemistry and materials science. Traditional C-N cross-coupling reactions often rely on transition-metal catalysts (e.g., Palladium, Copper), which can introduce challenges related to cost, toxicity, and product purification.[1][2][3] This guide details protocols that leverage the inherent electrophilicity of the substrate, enabling efficient amination through a Nucleophilic Aromatic Substitution (SNAr) mechanism without the need for a metal catalyst. We present detailed methodologies for microwave-assisted solvent-free reactions and amination in superheated water, offering robust, environmentally friendly, and high-yielding alternatives.[4][5]
Scientific Principle: The SNAr Mechanism
The amenability of 2-chloro-5-nitrobenzoate to metal-free amination is a direct consequence of its electronic structure. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups (EWGs) can reverse this polarity, making the ring susceptible to attack by nucleophiles.[6]
In 2-chloro-5-nitrobenzoate, two such groups profoundly activate the substrate for Nucleophilic Aromatic Substitution (SNAr):
-
Nitro Group (-NO₂): Positioned para to the chlorine leaving group, the nitro group is a powerful EWG that can stabilize the negative charge of the reaction intermediate through resonance.[7]
-
Carboxyl Group (-COOH/-COOR): Located ortho to the chlorine, this group also contributes to the electron deficiency of the ring.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition Step: The nucleophile (an amine) attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] This step is typically the rate-determining step of the reaction.[8]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride, Cl⁻).
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized onto the oxygen atoms of the ortho-carboxyl and para-nitro groups, providing a low-energy pathway for the reaction to proceed without a metal catalyst.
Figure 1: SNAr Mechanism. The amine nucleophile attacks the activated aryl chloride, forming a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the chloride leaving group to yield the aminated product.
Experimental Protocols
Two primary metal-free protocols have demonstrated high efficacy for the amination of 2-chloro-5-nitrobenzoic acid. The choice between them depends on available equipment and desired reaction scale.
Protocol 1: Microwave-Assisted, Solvent-Free Amination
This method is exceptionally rapid and efficient, often providing high yields in minutes without the need for a reaction solvent.[5][9] The amine reactant serves as the solvent.
Materials:
-
2-Chloro-5-nitrobenzoic acid (1a)
-
Appropriate aliphatic or aromatic amine (e.g., aniline, benzylamine, morpholine)
-
Dichloromethane (DCM)
-
Aqueous Sodium Hydroxide (NaOH), 1 M
-
Aqueous Hydrochloric Acid (HCl), concentrated
-
Microwave synthesis reactor with sealed vessel capabilities
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 eq., e.g., 2.52 g, 12.5 mmol).
-
Add an excess of the desired amine (typically 6.0 eq., e.g., 75 mmol). Using the amine in excess ensures a homogenous reaction mixture and drives the reaction to completion.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy (typically 80-100 W) for 5-30 minutes, maintaining a temperature between 80-120 °C.[5][9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Workup: a. Dissolve the reaction mixture in approximately 300 mL of dichloromethane. b. Transfer the organic solution to a separatory funnel and extract with 1 M NaOH (aq). The product, being acidic, will move to the aqueous layer, while the excess amine remains in the organic layer. Repeat the extraction until the aqueous layer is light yellow.[9] c. Collect the combined aqueous layers and cool in an ice bath. d. Acidify the aqueous solution by carefully adding concentrated HCl until the pH is approximately 3-4, which will precipitate the N-substituted 5-nitroanthranilic acid product.[10]
-
Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water to remove residual salts. c. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[10]
Protocol 2: Amination in Superheated Water
This protocol represents a green chemistry approach, using water as a non-toxic, inexpensive solvent under elevated temperature and pressure.[4]
Materials:
-
2-Chloro-5-nitrobenzoic acid (1a)
-
Appropriate aryl or alkyl amine
-
Potassium Carbonate (K₂CO₃)
-
Water (deionized)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add 2-chloro-5-nitrobenzoic acid (1.0 eq., e.g., 3 mmol).
-
Add the desired amine (typically 1.2-1.5 eq.).
-
Add potassium carbonate (K₂CO₃) as a base (typically 2.0 eq.). The base is crucial for neutralizing the HCl byproduct and the carboxylic acid proton.
-
Add water as the solvent (e.g., 2 mL).[4]
-
Seal the vessel and heat it to 150-190 °C for 2-3 hours with stirring.[4] The high temperature and pressure allow water to act as an effective solvent for the organic reactants.
-
After the reaction period, cool the vessel to room temperature.
-
Workup and Purification: Follow the same acid/base extraction and precipitation procedure described in Protocol 1 (Steps 6 and 7).
Figure 2: General Experimental Workflow. This diagram outlines the key stages for the metal-free amination of 2-chloro-5-nitrobenzoic acid.
Scope and Data Summary
The metal-free amination of 2-chloro-5-nitrobenzoic acid is compatible with a wide range of both aliphatic and aromatic amines. The table below summarizes representative yields achieved under microwave-assisted, solvent-free conditions.
| Entry | Amine Nucleophile | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 120 | 10 | >99 | [5][9] |
| 2 | 4-Ethylaniline | 120 | 10 | 97 | [9] |
| 3 | Benzylamine | 80 | 5 | >99 | [5][9] |
| 4 | Cyclohexylamine | 80 | 15 | 98 | [9] |
| 5 | Morpholine | 80 | 15 | 99 | [9] |
| 6 | 2-Ethoxyphenylamine | 120 | 15 | 95 | [9] |
Key Observations:
-
High Yields: The reaction consistently produces excellent yields across a diverse range of amines.
-
Steric Hindrance: While still effective, amines with significant ortho-substitution may require slightly longer reaction times or higher temperatures to achieve optimal conversion, likely due to steric hindrance during the initial nucleophilic attack.[4]
-
Nucleophilicity: Both primary and secondary amines, as well as aromatic and aliphatic amines, are suitable nucleophiles for this transformation.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or incrementally raise the temperature. For microwave reactions, ensure consistent power delivery. Monitor progress by TLC until the starting material is consumed.[10] |
| Amine is not nucleophilic enough. | For weakly nucleophilic amines, consider the superheated water protocol with a base (K₂CO₃) which can enhance reactivity. | |
| Low Yield | Product loss during workup. | Ensure the pH for precipitation is optimal (typically 3-4).[10] Avoid using an excessive amount of solvent during recrystallization to prevent product loss. |
| Side reactions (e.g., hydrolysis). | Hydrolysis of the highly activated aryl chloride can compete with amination, especially in aqueous conditions.[11] Ensure the amine is present in sufficient excess. For the superheated water protocol, ensure the base is present. | |
| Impure Product | Incomplete removal of excess amine. | During the basic aqueous wash, ensure thorough extraction. Repeat the wash if necessary. Confirm purity by ¹H NMR and LC-MS. |
| Formation of isomeric impurities. | This is more common during the synthesis of the 2-chloro-5-nitrobenzoic acid starting material.[10][12] Ensure the starting material is of high purity before beginning the amination reaction. |
Conclusion
The metal-free amination of 2-chloro-5-nitrobenzoate via Nucleophilic Aromatic Substitution offers a highly efficient, cost-effective, and environmentally benign alternative to traditional metal-catalyzed methods. The inherent electronic activation of the substrate allows for rapid reactions with a broad scope of amines, delivering high yields of valuable N-substituted anthranilic acid derivatives. The protocols detailed herein, particularly the microwave-assisted solvent-free method, are robust, easily scalable, and well-suited for applications in both academic research and industrial drug development.
References
-
Zheng, Z., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. SAGE Publications Ltd. Available at: [Link]
-
Wang, D., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. ACS Publications. Available at: [Link]
-
Kim, S.-T., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Synthesis Spotlight. Available at: [Link]
-
Damle, M. V., et al. (2016). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
-
Chapman, N. B., & Rees, C. W. (Eds.). (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. SciSpace. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. RSC Publishing. Available at: [Link]
-
PubMed. (2024). Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. PubMed. Available at: [Link]
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
-
Request PDF. (n.d.). Transition-Metal-Free C-C, C-O, and C-N Cross-Couplings Enabled by Light. Request PDF. Available at: [Link]
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Walters, Z. G., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
- Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Eureka.
Sources
- 1. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Precision Synthesis of Coordination Polymers Using 2-Chloro-5-Nitrobenzoate Ligands
Application Note: AN-CP-2C5NB-01
Executive Summary & Strategic Rationale
This guide details the engineering of coordination polymers (CPs) utilizing 2-chloro-5-nitrobenzoate (2-Cl-5-NBA) as a primary anionic ligand. Unlike simple benzoate ligands, 2-Cl-5-NBA offers a unique "push-pull" electronic landscape and steric profile due to the orthogonal positioning of the electron-withdrawing nitro (-NO
Why this ligand?
-
Steric Steering: The bulky ortho-chloro group twists the carboxylate out of the phenyl plane, preventing flat packing and encouraging the formation of helical or wave-like 1D chains and porous 2D grids.
-
Multifunctional Binding: While the carboxylate is the primary donor (monodentate, chelating, or bridging), the nitro group can act as a weak secondary donor or a hydrogen-bond acceptor, stabilizing supramolecular architectures.
-
Functional Properties: The resulting CPs exhibit tunable photoluminescence (Eu/Tb analogs), magnetic ordering (Cu/Co analogs), and selective antibacterial activity (K/Ag analogs).
Ligand Chemistry & Pre-Synthesis Considerations
Before initiating synthesis, the ionization state of the ligand must be managed. 2-Chloro-5-nitrobenzoic acid (H-2Cl-5-NBA) has a pKa
-
Solubility Profile: The acid form is sparingly soluble in water but soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (DMF, DMSO).
-
Deprotonation Strategy: Successful CP growth requires in situ deprotonation. The choice of base dictates the crystallization rate.
-
Strong Base (NaOH/KOH): Rapid deprotonation; risks precipitating metal hydroxides if pH > 7.
-
Weak Base (Et
N / Pyridine): Slow deprotonation; ideal for growing single crystals.
-
Visualization: Ligand Coordination Logic
The following diagram illustrates the critical decision pathways for ligand binding modes based on reaction conditions.
Figure 1: Logic flow for controlling coordination modes via pH modulation. The target window for polymer growth is pH 5-7.
Protocol A: Hydrothermal Synthesis (Thermodynamic Control)
Target: High-crystallinity 2D/3D frameworks (e.g., Zn(II), Cd(II), Eu(III) analogs). Application: Luminescent sensors and robust frameworks.
Materials
-
Metal Salt: Zn(NO
) ·6H O or Cd(NO ) ·4H O (1.0 mmol) -
Ligand: 2-Chloro-5-nitrobenzoic acid (201.56 mg, 1.0 mmol)
-
Co-Ligand (Spacer): 1,10-Phenanthroline or 4,4'-Bipyridine (0.5 - 1.0 mmol)
-
Base: NaOH (1M solution)
-
Solvent: H
O / Ethanol (1:1 v/v)
Step-by-Step Methodology
-
Ligand Activation: Dissolve 1.0 mmol of 2-Cl-5-NBA in 10 mL of Ethanol/Water mixture. Add 1M NaOH dropwise under stirring until the solution clears (approx. pH 6.5). Critical: Do not exceed pH 7.5.
-
Metal Integration: Dissolve 1.0 mmol of the Metal Nitrate in 5 mL water. Add this slowly to the ligand solution.[2] A transient precipitate may form; stir for 30 mins until homogeneous.
-
Spacer Addition: Add the N-donor co-ligand (phen/bipy) at this stage. This "Mixed-Ligand Strategy" is essential for expanding the dimensionality of the framework, as the 2-Cl-5-NBA often forms discrete clusters on its own due to steric bulk.
-
Autoclave Loading: Transfer the suspension (approx. 15-18 mL) into a 25 mL Teflon-lined stainless steel autoclave. Fill factor should be ~60-70%.
-
Thermal Cycle:
-
Ramp: 2°C/min to 160°C .
-
Dwell: 72 hours .
-
Cool: 0.1°C/min to Room Temperature (Slow cooling is vital for single-crystal growth).
-
-
Harvesting: Filter the resulting block-shaped crystals. Wash with water and ethanol.[3]
Protocol B: Room Temperature Layering (Kinetic Control)
Target: Bioactive Cu(II) or Ag(I) complexes. Application: Antibacterial agents (e.g., MRSA inhibition).[4][5][6]
Materials
-
Metal Salt: Cu(ClO
) ·6H O (Caution: Perchlorates are potentially explosive; handle with care) or Cu(OAc) . -
Neutralizing Agent: Triethylamine (Et
N). -
Solvent System: H
O (bottom layer) / MeOH (top layer).
Step-by-Step Methodology
-
Bottom Layer (Metal): Dissolve 0.5 mmol metal salt in 5 mL water. Place in a narrow test tube. Add sucrose (approx 100mg) to increase density (optional, improves layer separation).
-
Buffer Layer: Gently pipette 2 mL of 1:1 H
O:MeOH mixture over the metal solution to prevent immediate mixing. -
Top Layer (Ligand): Dissolve 1.0 mmol 2-Cl-5-NBA and 1.0 mmol Et
N in 5 mL MeOH. Gently layer this on top. -
Incubation: Seal the tube with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed in a vibration-free dark zone for 2-4 weeks.
-
Result: Crystals will grow at the interface. These are often kinetic products with different topologies than hydrothermal variants.
Characterization & Data Interpretation
Standard Validation Metrics
| Technique | Feature to Observe | Interpretation |
| SC-XRD | Unit Cell & Space Group | Confirms connectivity (1D chain vs 2D sheet). Look for bridging carboxylates (syn-syn vs syn-anti). |
| PXRD | Low-angle peaks ( | Indicates large d-spacing, typical of polymeric frameworks. Compare with simulated SC-XRD pattern for purity. |
| FT-IR | Separation between | |
| TGA | Weight loss steps | Step 1 (<150°C): Lattice water loss. Step 2 (>280°C): Ligand decomposition. |
Workflow Visualization
The following diagram outlines the synthesis and characterization lifecycle.
Figure 2: Experimental workflow for the synthesis and validation of 2-Cl-5-NBA coordination polymers.
References
-
Antibacterial K-Polymer
-
Cu(II)
-
Title: Synergistic effects of steric constraints and non-covalent interactions in copper(II) chloro-nitro-benzoato complexes.
- Source: New Journal of Chemistry (RSC), Issue 9, 2024.
-
URL:[Link]
-
-
Luminescent Eu(III)
- Title: 2-Chloro-5-nitrobenzoic acid Product D
-
Context: Cites formation of red luminescent 1D coordination polymers with Eu(III).[7]
-
Cd(II) Sensing Frameworks (Methodology Reference)
Sources
- 1. 2-Chloro-5-nitrobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. jnu.ac.bd [jnu.ac.bd]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Highly Sensitive Fluorescent Sensing for Nitrobenzene of CdII Complexes Based on Three Isomers and a Bis-Imidazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for converting Sodium 2-chloro-5-nitrobenzoate to acid chloride
From Sodium 2-Chloro-5-Nitrobenzoate Precursor
Executive Summary
This application note details the procedure for converting Sodium 2-chloro-5-nitrobenzoate (CAS: N/A for specific salt, Acid CAS: 2516-96-3) to its corresponding acid chloride, 2-chloro-5-nitrobenzoyl chloride (CAS: 25784-91-2).
While standard protocols typically begin with the free carboxylic acid, this guide addresses the specific requirement of starting from the sodium salt . We present two validated pathways:
-
Route A (Direct Process Intensification): Direct chlorination of the salt using Thionyl Chloride (
). This is the preferred high-throughput route, minimizing unit operations. -
Route B (Classic Isolation): Acidification to the free acid followed by chlorination. This is the high-purity route recommended if the starting salt quality is variable.
Mechanistic Insight & Reaction Design[1]
The Challenge of the Nitro Group
The presence of the nitro group (
Solution: We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with
Mechanism of Action (DMF Catalysis)
Figure 1: Catalytic cycle showing the activation of Thionyl Chloride by DMF to overcome the deactivated nature of the nitro-substituted benzoate.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazard Note |
| Sodium 2-chloro-5-nitrobenzoate | >95% | Starting Material | Irritant |
| Thionyl Chloride ( | Reagent Grade | Reagent/Solvent | Corrosive, Lachrymator , Reacts violently with water |
| DMF (Anhydrous) | >99% | Catalyst | Hepatotoxic, absorbable through skin |
| Dichloromethane (DCM) | Anhydrous | Solvent (Optional) | Volatile, Carcinogen suspect |
| Toluene | Anhydrous | Solvent (Alt.)[1] | Flammable |
Equipment
-
Flame-dried 3-neck Round Bottom Flask (RBF).
-
Reflux condenser with drying tube (
or line) to exclude moisture. -
Magnetic stirrer and oil bath.
-
Gas trap (Scrubber) containing 10% NaOH solution to neutralize evolved
and gases.
Experimental Protocols
Protocol A: Direct Conversion (Salt Acid Chloride)
Best for: Speed, Process Intensification, Avoiding aqueous workup.
-
Setup: Equip a flame-dried 250 mL RBF with a stir bar, reflux condenser, and an addition funnel. Connect the top of the condenser to the NaOH gas scrubber.
-
Suspension: Charge 10.0 g (approx. 44.7 mmol) of Sodium 2-chloro-5-nitrobenzoate into the flask.
-
Solvent/Reagent: Add 30 mL (approx. 10 eq) of Thionyl Chloride .
-
Note: In this protocol,
acts as both reagent and solvent to ensure flowability of the salt suspension.
-
-
Catalysis: Add 3-5 drops (approx. 0.1 mL) of anhydrous DMF .
-
Reaction:
-
Heat the mixture gently to reflux (
). -
Observation: The reaction will evolve gas (
).[2] The suspension will change character as the sodium salt converts to fine NaCl precipitate. -
Maintain reflux for 3–4 hours until gas evolution ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture under inert atmosphere (nitrogen blanket) or through a coarse sintered glass funnel rapidly to remove the solid NaCl byproduct. Do not use paper filters that contain moisture.
-
Wash the filter cake with a small amount of dry DCM or Toluene.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove excess
. -
Caution: Do not overheat the residue.[3] Nitro compounds can be thermally sensitive. Keep bath
. -
Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of residual thionyl chloride).
-
-
Yield: The product, 2-chloro-5-nitrobenzoyl chloride, is obtained as a yellow/off-white solid (mp ~57–60°C).
Protocol B: Via Free Acid (Salt Acid Acid Chloride)
Best for: High Purity requirements, removing inorganic impurities before chlorination.
-
Acidification: Dissolve 10.0 g of Sodium 2-chloro-5-nitrobenzoate in 50 mL water. Acidify to pH 1 with 3M HCl.
-
Isolation: Filter the precipitated 2-chloro-5-nitrobenzoic acid . Wash with water and dry thoroughly in a vacuum oven at
overnight. Moisture is the enemy of the next step. -
Chlorination:
-
Suspend the dried acid (approx. 9.0 g) in 40 mL dry Toluene.
-
Add 1.5 equivalents of
and 3 drops of DMF. -
Reflux for 3 hours.
-
-
Finishing: Evaporate solvent and excess
to yield the product. (No filtration of NaCl required here).
Process Analytical Technology (PAT) & QC
Critical Warning: Acid chlorides are unstable on LC-MS or HPLC columns containing aqueous mobile phases. They hydrolyze back to the acid.
Derivatization Protocol for QC: To accurately assess conversion, you must convert the acid chloride to a stable methyl ester before analysis.
-
Take a 20
L aliquot of the reaction mixture. -
Quench into 500
L of anhydrous Methanol . -
Sonicate for 1 minute. (Reaction:
). -
Analyze by HPLC/GC.
-
Target: Methyl 2-chloro-5-nitrobenzoate.[4]
-
Impurity: Methyl 2-chloro-5-nitrobenzoate (from unreacted acid) - Wait, this is the same peak!
-
Differentiation: To distinguish unreacted acid from acid chloride, quench a parallel sample with Diethylamine .
-
Acid Chloride
Diethyl amide derivative. -
Unreacted Acid
Salt (different retention time).
-
-
Data Specification Table
| Parameter | Specification | Method |
| Appearance | Yellow to off-white crystalline solid | Visual |
| Melting Point | 57 – 60 | Capillary |
| Identity | Matches Ref Std (Methyl Ester derivative) | HPLC/GC-MS |
| Hydrolyzable Chloride | >98% theoretical | Titration ( |
Safety & Handling (E-E-A-T)
-
Thermal Hazard: Nitro-aromatics possess high energy. While this specific compound is generally stable, never distill the residue to complete dryness at temperatures >100°C .
-
Water Reactivity: The product reacts violently with water to release HCl gas. Store in a desiccator or under nitrogen.
-
Corrosivity: Thionyl chloride causes severe burns.[5][6] All operations must be performed in a functioning fume hood.
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthesis failures.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Acid Chlorides).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack and Thionyl Chloride activation).
-
Patent US4014896A. Process for the preparation of benzoyl chlorides. (Describes industrial handling of chlorobenzoyl chlorides).
-
BenchChem. Synthesis of 2-Chloro-5-nitrobenzaldehyde (involving acid chloride intermediate).
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
Sources
Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 2-Chloro-5-nitrobenzoate with Arylamines
Executive Summary
The synthesis of N-aryl-5-nitroanthranilic acid derivatives is a critical transformation in medicinal chemistry. These compounds serve as vital precursors for a wide array of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs), antiarrhythmic agents, and anticancer acridine derivatives[1]. Traditionally, coupling arylamines with aryl halides requires harsh Ullmann-type conditions utilizing copper catalysts[2]. However, the unique electronic landscape of 2-chloro-5-nitrobenzoic acid permits highly efficient, metal-free Nucleophilic Aromatic Substitution (S_NAr)[1][3].
This application note details the mechanistic causality behind this catalyst-free reactivity and provides field-proven, self-validating protocols for both microwave-assisted and superheated aqueous amination.
Mechanistic Principles: The Causality of S_NAr
To design efficient synthetic routes, researchers must understand the thermodynamic and kinetic drivers of the S_NAr pathway. The amination of 2-chloro-5-nitrobenzoate does not require transition-metal activation due to a synergistic combination of substituent effects[4].
Electrophilic Activation & The Meisenheimer Complex
The rate-determining step in S_NAr is the initial nucleophilic attack by the arylamine on the halogen-bearing carbon (C2), which disrupts the aromaticity of the ring to form a negatively charged intermediate known as the Meisenheimer complex [5].
-
The Role of the para-Nitro Group: The nitro group at the 5-position (relative to the C2-chloride) is a powerful electron-withdrawing group (EWG). It drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, increasing its electrophilicity. More importantly, it stabilizes the Meisenheimer complex via resonance, delocalizing the negative charge onto the highly electronegative oxygen atoms of the nitro group[6].
-
The Role of the ortho-Carboxylate Group: Beyond inductive electron withdrawal, the carboxylate group at the 1-position can participate in intramolecular hydrogen bonding with the incoming amine. This transient hydrogen bond helps orient the nucleophile and significantly lowers the activation free energy barrier of the transition state[4].
Leaving Group Departure
Following the formation of the Meisenheimer complex, the rapid elimination of the chloride ion (a highly stable leaving group) restores the aromaticity of the system, driving the reaction forward to yield the N-aryl-2-amino-5-nitrobenzoate product[5].
Figure 1: Logical flow of the Nucleophilic Aromatic Substitution (S_NAr) mechanism.
Experimental Protocols: Metal-Free Amination
The following protocols eliminate the need for toxic transition metals, reducing both environmental impact and the need for rigorous heavy-metal scavenging during drug development[1][3].
Figure 2: Step-by-step experimental workflow for metal-free amination.
Protocol A: Catalyst-Free Microwave-Assisted Amination (Solvent-Free)
This method leverages the arylamine as both the nucleophile and the reaction medium, utilizing microwave irradiation to rapidly overcome the S_NAr activation barrier[1].
Step-by-Step Methodology:
-
Reagent Loading: In a 10 mL microwave-safe vessel, add 2-chloro-5-nitrobenzoic acid (1.0 mmol) and the desired arylamine (3.0 to 5.0 mmol). Note: Excess amine acts as the base to neutralize the HCl byproduct and serves as the solvent melt.
-
Microwave Irradiation: Seal the vessel and irradiate at 80–120 °C (depending on the nucleophilicity of the amine) for 5 to 30 minutes under continuous magnetic stirring.
-
Validation Checkpoint (In-Process): Extract a 5 µL aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the UV-active starting material spot and the appearance of a bright yellow/orange fluorescent spot confirms reaction completion.
-
Acidic Workup: Cool the vessel to room temperature. Pour the crude mixture into 20 mL of 1M aqueous HCl.
-
Causality of Workup: The acidic environment (pH ~2) protonates the excess unreacted arylamine, making it water-soluble. Simultaneously, the target N-arylanthranilic acid remains protonated at the carboxylate and neutral at the diarylamine nitrogen, causing it to precipitate cleanly.
-
-
Isolation: Collect the resulting bright yellow precipitate via vacuum filtration. Wash sequentially with cold water and a small amount of cold ethanol. Dry under a vacuum to yield the pure product.
Protocol B: Superheated Water Amination
For scale-up scenarios where microwave reactors are unfeasible, superheated water provides an environmentally benign, highly polar medium that stabilizes the transition state of the S_NAr reaction[3].
Step-by-Step Methodology:
-
Preparation: In a Teflon-lined stainless steel autoclave, combine 2-chloro-5-nitrobenzoic acid (3.0 mmol), arylamine (6.0 mmol), potassium carbonate (1.5 mmol), and deionized water (2.0 mL).
-
Thermal Activation: Seal the autoclave and heat to 150–190 °C for 2 to 3 hours. The high pressure keeps the water liquid, significantly increasing its ionic product and dielectric constant, which facilitates the ionic Meisenheimer intermediate.
-
Workup & Isolation: Cool the reactor to room temperature. Acidify the aqueous mixture with 1M HCl to pH 2. Filter the precipitated product and recrystallize from ethanol/water to achieve >95% purity.
Quantitative Data & Substrate Scope
The electronic nature of the arylamine dictates the kinetics of the reaction. Electron-donating groups (EDGs) on the arylamine increase the nucleophilicity of the nitrogen lone pair, accelerating the reaction and requiring lower temperatures. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity[1][3].
Table 1: Influence of Arylamine Substituents on S_NAr Yields and Conditions
| Arylamine Nucleophile | Substituent Electronic Effect | Reaction Method | Temp (°C) | Time | Isolated Yield (%) |
| Aniline | Neutral | Microwave | 100 | 10 min | 95 |
| p-Toluidine | Weakly Electron-Donating (-CH₃) | Microwave | 100 | 10 min | 96 |
| p-Anisidine | Strongly Electron-Donating (-OCH₃) | Microwave | 80 | 5 min | >99 |
| p-Fluoroaniline | Weakly Electron-Withdrawing (-F) | Microwave | 120 | 20 min | 88 |
| Aniline | Neutral | Superheated Water | 150 | 2 hours | 91 |
| p-Nitroaniline | Strongly Electron-Withdrawing (-NO₂) | Superheated Water | 190 | 3 hours | <40 (Sluggish) |
Data synthesized from benchmark studies on 2-chloro-5-nitrobenzoic acid aminations[1][3].
References
-
Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Baqi, Y., & Müller, C. E. The Journal of Organic Chemistry (2007), 72(15), 5908-5911. URL:[Link]
-
Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Lan, C., Xia, Z.-N., Li, Z., & Liang, R.-H. Journal of Chemical Research (2012), 36(12), 726-728. URL:[Link]
-
Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega (2021). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-Nitrobenzoic Acid
Current Status: Operational Ticket ID: CHEM-PUR-2Cl3NO2 Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Identify Your Impurity Profile
Before initiating purification, you must confirm the identity of your impurities. The synthesis of 2-chloro-3-nitrobenzoic acid (via nitration of 2-chlorobenzoic acid) invariably produces regiochemical isomers.
The "Usual Suspects"
| Compound | Structure Note | Solubility (H₂O) | Melting Point | Status |
| 2-Chloro-3-nitrobenzoic acid | Target.[1] Sterically congested (1,2,3-subst). | Practically Insoluble | 183–187 °C | Target |
| 2-Chloro-5-nitrobenzoic acid | Major Impurity. Less crowded (1,2,5-subst). | Slightly Soluble (3.6 g/L) | 164–168 °C | Contaminant |
| 2-Chlorobenzoic acid | Unreacted Starting Material. | Low | 138–140 °C | Contaminant |
| Dinitro species | Over-nitration byproduct. | Variable | Variable | Trace |
Triage Q&A
Q: How do I definitively distinguish the 3-nitro target from the 5-nitro impurity using 1H NMR?
A: Focus on the aromatic region and coupling constants (
-
2-Chloro-3-nitrobenzoic acid: The protons are adjacent (vicinal). You will see a triplet (or doublet of doublets) for the proton at position 5, and doublets for positions 4 and 6. The key is the vicinal coupling (
Hz). -
2-Chloro-5-nitrobenzoic acid: The protons at position 3 and 4 are vicinal (
Hz), but the proton at position 6 is isolated from position 4 by the nitro group (meta coupling, Hz). Look for the distinct meta-split doublet of the H6 proton.
Core Protocols: Purification Workflows
Protocol A: Aqueous Recrystallization (Primary Method)
Best for: Removing 2-chloro-5-nitrobenzoic acid (higher water solubility) from the target.
The Science: The 5-nitro isomer has significantly higher water solubility (approx. 3.6 g/L) compared to the "practically insoluble" 3-nitro target.[2] Boiling water dissolves the impurity, while the target remains largely undissolved or crystallizes out first upon cooling.
Step-by-Step Guide:
-
Suspend the crude solid in distilled water (Ratio: 10 mL water per 1 g solid).
-
Heat the suspension to reflux (100 °C) with vigorous stirring for 30–45 minutes.
-
Note: The target (3-nitro) may not fully dissolve. This is acceptable. The goal is to leach out the 5-nitro isomer.
-
-
Hot Filtration (Optional but recommended): If a significant amount of solid remains undissolved at boiling, perform a hot filtration. The undissolved solid is often the pure target.
-
Slow Cooling: If fully dissolved, allow the solution to cool slowly to room temperature, then to 4 °C.
-
Filtration: Filter the precipitate.
-
Wash: Wash the cake with ice-cold water . The 5-nitro impurity will remain in the mother liquor.
-
Dry: Vacuum dry at 50 °C.
Protocol B: pH Fractionation (Alkali-Acid Swing)
Best for: Large scale crude cleanup or removing unreacted starting materials.
The Science: This exploits subtle pKa differences. While both are benzoic acids, the steric environment of the 2-chloro-3-nitro isomer (sandwiched between Cl and COOH) alters its acidity compared to the 5-nitro isomer.
Step-by-Step Guide:
-
Dissolution: Suspend crude material in water.[3][4] Add 10% NaOH dropwise until the solution is pH 10–11 and all solids dissolve (forming the sodium salt).
-
Filtration: Filter off any insoluble mechanical impurities (charcoal/dust).
-
Fractional Precipitation:
-
Slowly add 1M HCl while monitoring pH.
-
Fraction 1 (pH ~3.5 - 4.0): The weaker acid (often the impurity or starting material depending on specific electronic effects) may precipitate first or cause an oiling out. Filter this "garbage fraction."
-
Fraction 2 (pH < 2.0): Add conc. HCl to drop pH to 1. The bulk of the target 2-chloro-3-nitrobenzoic acid will precipitate here.
-
-
Validation: Check the melting point of the Fraction 2 precipitate. If it is <180 °C, proceed to Protocol A.
Advanced Troubleshooting & FAQs
Q: My product is melting at 170–175 °C. What does this mean? A: You have a eutectic mixture. The melting point depression indicates significant contamination (likely 10-20% of the 5-nitro isomer).
-
Fix: Do not just re-run the same recrystallization. Switch solvents. Try Glacial Acetic Acid .
-
Dissolve in minimum hot glacial acetic acid.
-
Cool to precipitate.[5]
-
Why? The solubility differential in acetic acid often breaks the solid solution that water cannot.
-
Q: The product is oiling out instead of crystallizing. A: This is common when dinitrated impurities are present.
-
Fix: Re-dissolve in dilute NaOH, treat with Activated Carbon (5 wt%) at 50 °C for 30 minutes, filter hot, and then re-precipitate with HCl. The carbon removes the oily oligomers/dinitrated species.
Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive.
-
Stationary Phase: Silica Gel (Acid washed).
-
Mobile Phase: DCM:Methanol (98:2) + 0.1% Acetic Acid.
-
Note: The acetic acid is critical to prevent "tailing" of the carboxylic acid on the silica.
Visualized Workflows
Decision Tree: Purification Strategy
Caption: Logic flow for selecting the appropriate purification protocol based on melting point analysis.
Workflow: pH Fractionation Mechanism
Caption: The pH swing method separates species based on acidity constants (pKa) and salt solubility.
References
-
Sigma-Aldrich. 2-Chloro-3-nitrobenzoic acid Product Specification & Properties.[6] Retrieved from [6]
-
National Institute of Standards and Technology (NIST). 2-Chloro-5-nitrobenzoic acid Mass Spectrum and Properties. Retrieved from
-
Google Patents. CN102329237A: Production process of 2-chloro-5-nitrobenzoic acid (describing isomer separation). Retrieved from
-
PubChem. 2-Chloro-3-nitrobenzoic acid Compound Summary. Retrieved from
Sources
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- 3. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 4. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-氯-3-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing the Nitration of 2-chloro-5-nitrobenzoate
Welcome to the technical support center for the nitration of 2-chloro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-chloro-3,5-dinitrobenzoic acid, a critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yield and purity.
Introduction: The Chemistry of a Challenging Nitration
The nitration of 2-chloro-5-nitrobenzoic acid is a classic example of electrophilic aromatic substitution on a highly deactivated ring. The presence of three electron-withdrawing groups (a carboxylic acid, a nitro group, and a chloro group) makes the aromatic ring electron-deficient, thus requiring carefully controlled and often forcing conditions to achieve the desired dinitrated product. The primary goal is the regioselective introduction of a second nitro group at the C-3 position. This guide addresses the common challenges encountered in this transformation, from low yields to runaway reactions.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues you may encounter during your experiments. Each solution is grounded in the fundamental principles of the reaction mechanism.
Issue 1: Consistently Low Yield of 2-chloro-3,5-dinitrobenzoate
A low yield is the most common problem, often stemming from several interconnected factors.
-
Possible Cause 1: Incomplete Reaction
-
Scientific Rationale: The starting material is strongly deactivated, meaning the reaction kinetics can be slow. Insufficient reaction time or temperature may result in a significant amount of unreacted 2-chloro-5-nitrobenzoate.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting material.[1] Do not quench the reaction based on time alone; quench only after confirming the consumption of the starting material.
-
Increase Reaction Temperature (with caution): While lower temperatures are often used to control selectivity in nitrations, this specific reaction may require higher temperatures (e.g., up to 125°C as cited in some procedures) to overcome the high activation energy barrier.[2] Incrementally increase the temperature and monitor for the formation of decomposition byproducts.
-
Extend Reaction Time: If increasing the temperature leads to impurity formation, maintain a moderate temperature and extend the reaction time, continuing to monitor via chromatography.
-
-
-
Possible Cause 2: Presence of Water in the Reaction Mixture
-
Scientific Rationale: The active electrophile, the nitronium ion (NO₂⁺), is generated by the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.[3][4] Any water present in the reaction medium will shift this equilibrium to the left, reducing the concentration of the nitronium ion and thereby slowing or stopping the nitration.[5]
-
Troubleshooting Steps:
-
Use High-Concentration Acids: Ensure the use of concentrated (98%) or fuming sulfuric acid and concentrated (70%) or fuming nitric acid.
-
Protect from Atmospheric Moisture: Conduct the reaction under a drying tube or an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, especially during long reaction times.
-
-
-
Possible Cause 3: Suboptimal Reagent Stoichiometry
-
Scientific Rationale: Sulfuric acid serves as both a catalyst and the reaction solvent.[6] An insufficient volume of sulfuric acid will not only limit the generation of the nitronium ion but may also lead to poor solubility of the aromatic substrate, hindering the reaction.[7]
-
Troubleshooting Steps:
-
Ensure Sufficient Sulfuric Acid: A common and effective weight ratio of concentrated sulfuric acid to the aromatic substrate is between 3.5:1 and 4.5:1.[8][9] This ensures the medium remains strongly acidic and dehydrating.
-
Use Fuming Nitric Acid: For highly deactivated substrates, using fuming nitric acid can provide a higher concentration of the necessary reagent to drive the reaction to completion.[2]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low product yield.
Issue 2: High Levels of Impurities or Tar Formation
The formation of byproducts is a sign that reaction conditions are not selective.
-
Possible Cause 1: Over-nitration or Oxidation
-
Scientific Rationale: Nitration is a highly exothermic process.[10] If the heat generated is not dissipated effectively, localized "hot spots" can form, leading to higher energy side reactions like the addition of a third nitro group or oxidative decomposition of the aromatic ring, which often results in black, tarry byproducts.[11]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the recommended temperature using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone). For the initial addition of the nitrating agent, temperatures below 0°C are often recommended to control the initial exotherm.[12]
-
Slow Reagent Addition: Add the nitrating mixture dropwise over an extended period.[1] This allows the cooling system to dissipate the heat generated from the reaction as it forms.
-
Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction.[13] This promotes even heat distribution and prevents the formation of localized hot spots.
-
-
-
Possible Cause 2: Formation of Isomeric Byproducts
-
Scientific Rationale: While the directing groups strongly favor nitration at the C-3 position, suboptimal conditions can reduce this regioselectivity, leading to the formation of other dinitro isomers.
-
Troubleshooting Steps:
-
Optimize Temperature: As with over-nitration, precise temperature control is critical. Lower temperatures generally increase regioselectivity.[1]
-
Choice of Nitrating Agent: Using a pre-mixed and cooled solution of nitric acid in sulfuric acid ensures that the nitronium ion is generated before being introduced to the substrate, which can sometimes provide better control than adding nitric acid directly.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in this nitration? A1: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the elimination of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[3][4][6] Second, it acts as a powerful dehydrating agent, sequestering the water produced during the reaction.[6] This is crucial because water can act as a nucleophile and reverse the formation of the nitronium ion, thereby inhibiting the reaction.[5]
Q2: What is the optimal temperature range for this reaction? A2: This is a point of critical control and depends on the specific reagents used. For the initial addition of the nitrating agent, a temperature range of 0-5°C is often recommended to manage the exotherm and maximize selectivity.[14] However, to drive the reaction to completion with the deactivated substrate, the temperature may need to be raised significantly, with some protocols citing temperatures as high as 125°C for several hours.[2] The best approach is to start cold and, after the addition is complete, slowly and carefully raise the temperature while monitoring the reaction's progress and the appearance of any byproducts by TLC or HPLC.
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the more polar dinitrated product. Spot the reaction mixture alongside a spot of the starting material on a TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC or GC can be used.[1][15]
Q4: What are the recommended purification methods for 2-chloro-3,5-dinitrobenzoic acid? A4: The two most effective methods are:
-
Recrystallization: After quenching the reaction in ice water and filtering the crude solid, recrystallization from a suitable solvent like aqueous ethanol or dilute acetic acid can effectively remove most impurities.[1][16]
-
Alkali Dissolution and Acid Precipitation: This is a highly effective chemical purification method. The crude product is dissolved in a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate), converting the carboxylic acid to its soluble sodium salt.[8][17] Insoluble, non-acidic impurities (like some decomposition byproducts) can be removed by filtration. The clear filtrate is then re-acidified (e.g., with HCl or H₂SO₄), causing the purified carboxylic acid product to precipitate out, after which it can be collected by filtration.[18]
Q5: What are the most critical safety precautions for this nitration? A5: Nitration reactions are inherently hazardous and must be treated with extreme caution.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10] Always handle them in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[19]
-
Exothermic Reaction: The reaction can generate a large amount of heat, potentially leading to a thermal runaway.[10] Never add the reagents quickly. Always use a proper cooling bath and ensure continuous, vigorous stirring.
-
Potential for Explosion: Nitrated organic compounds can be thermally unstable and potentially explosive.[20] Avoid scratching or applying excessive mechanical force to the dry, purified product.
-
Emergency Preparedness: Ensure an emergency eyewash and shower are immediately accessible.[10] Have appropriate neutralizing agents (like sodium bicarbonate) ready for spills.
Data Summary & Key Parameters
| Parameter | Recommended Range/Condition | Scientific Rationale & Impact on Yield/Purity |
| Temperature | 0-5°C (addition), then potentially 60-125°C (reaction) | Low initial temperature controls exotherm and selectivity. Higher temperature may be needed to overcome ring deactivation.[2][12][14] |
| H₂SO₄:Substrate Ratio | 3.5:1 to 5:1 (w/w) | Ensures complete protonation of HNO₃, acts as a solvent, and keeps the medium dehydrated.[8][9][12] |
| Nitrating Agent | Conc. or Fuming HNO₃ / Conc. or Fuming H₂SO₄ | Fuming acids provide a higher concentration of the active species, necessary for deactivated rings.[2] |
| Addition Method | Slow, dropwise addition of nitrating mix to substrate | Prevents dangerous thermal runaway and formation of decomposition byproducts.[1] |
| Mixing | Vigorous, continuous mechanical stirring | Ensures homogenous reaction mixture and efficient heat dissipation.[13] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3,5-dinitrobenzoic acid
This protocol is a synthesis of literature procedures and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid (98%). Cool the flask to 0°C in an ice-salt bath.
-
Dissolution: While stirring, slowly add 2-chlorobenzoic acid (7.8 g, 50 mmol) in portions to the cold sulfuric acid. Ensure each portion dissolves completely before adding the next, maintaining the temperature below 10°C.[2][21]
-
Nitrating Mixture Preparation: In a separate beaker, carefully add 15 mL of fuming nitric acid to the reaction system slowly, while keeping the mixture cool in the ice bath.
-
Addition: Slowly add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over approximately 30-60 minutes. It is critical to maintain the internal reaction temperature at 0°C during the addition.[2]
-
Reaction: After the addition is complete, continue to stir the reaction at 0°C for 30 minutes. Then, slowly raise the temperature to 125°C and maintain it for 6 hours.[2] Monitor the reaction periodically by TLC.
-
Quenching: Once the reaction is complete (starting material consumed), cool the mixture back to room temperature. In a separate large beaker, prepare 250 mL of an ice-water slurry. Very slowly and carefully, pour the reaction mixture onto the stirred ice water. A precipitate will form.[2][22]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid crude product thoroughly with several portions of cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight. The expected product is 2-chloro-3,5-dinitrobenzoic acid.[2]
Protocol 2: Purification by Alkali Dissolution and Acid Precipitation
-
Dissolution: Suspend the crude, dry 2-chloro-3,5-dinitrobenzoic acid in water (approx. 10-15 mL per gram of crude product).
-
Basification: While stirring, slowly add a 10% aqueous sodium bicarbonate or sodium hydroxide solution dropwise until the solid completely dissolves and the pH of the solution is ~8-9.[8][17]
-
Filtration: If any insoluble material remains, filter the solution to remove these impurities.
-
Precipitation: Transfer the clear filtrate to a clean beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously until the solution is strongly acidic (pH ~1-2). The purified product will precipitate.[17]
-
Final Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.
Reaction Mechanism Visualization
Caption: The two-step mechanism for aromatic nitration.
References
- Oreate AI Blog. (2026, January 15).
- KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
- Wikipedia. (n.d.).
- YouTube. (2024, June 7).
- Eureka | Patsnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid.
- Guidechem. (2020, October 24). How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ.
- Quora. (2018, March 1).
- Creative Proteomics. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-3,5-dinitrobenzoic acid synthesis.
- Chemcess. (2024, April 14).
- Chemistry LibreTexts. (2023, January 22).
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- NIH. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- PrepChem.com. (n.d.).
- Benchchem. (n.d.).
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).
- Google Patents. (n.d.).
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 7. chemcess.com [chemcess.com]
- 8. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
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- 14. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 15. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. guidechem.com [guidechem.com]
- 18. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
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- 20. Nitration - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Chloro-5-Nitrobenzoic Acid
Welcome to the Technical Support Center for the purification of 2-chloro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recrystallization process, ensuring high purity and yield. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience.
Troubleshooting Guide: Low Purity & Other Common Issues
This section addresses specific problems encountered during the recrystallization of 2-chloro-5-nitrobenzoic acid. Each issue is presented with probable causes and validated solutions.
Question 1: My recrystallized 2-chloro-5-nitrobenzoic acid has a low melting point and appears yellow or beige instead of the expected off-white crystalline powder. What causes this low purity?
Answer:
Low purity, often indicated by a depressed and broad melting point range (the pure compound melts at 164–168 °C), is typically due to the co-precipitation of impurities.[1][2][3] The yellow or beige coloration suggests the presence of residual starting materials or side-products.
Probable Causes & Solutions:
-
Inadequate Solvent Volume: Using too little solvent can cause premature crystallization at a higher temperature, trapping impurities within the crystal lattice.[4] Conversely, using an excessive amount of solvent will significantly reduce your yield as more product remains dissolved in the mother liquor upon cooling.[4][5][6]
-
Presence of Colored Impurities: The synthesis of 2-chloro-5-nitrobenzoic acid via nitration of o-chlorobenzoic acid can produce colored by-products.[8][9][10]
-
Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (decolorizing charcoal).[11] The activated carbon adsorbs high-molecular-weight colored impurities. Boil the solution with the charcoal for 5-10 minutes, then perform a hot gravity filtration to remove it before cooling.[11]
-
-
Rapid Cooling (Crash Crystallization): Cooling the saturated solution too quickly can lead to the formation of small, impure crystals that trap solvent and soluble impurities.[12]
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. This promotes the growth of larger, more perfect crystals that exclude impurities from their lattice structure.[7][12][13] Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize yield.[7]
-
-
Isomeric Impurities: The primary impurity from the synthesis is often the 2-chloro-3-nitrobenzoic acid isomer, which has similar solubility characteristics and can be difficult to separate.[9][10][14]
-
Solution: A carefully executed recrystallization, particularly from boiling water, is effective at removing this isomer.[8] If purity remains an issue, a second recrystallization may be necessary. For highly persistent impurities, alternative purification methods like column chromatography might be required.[15][16]
-
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting logic for low purity issues.
Question 2: I have a very low yield of crystals after recrystallization. What went wrong?
Answer:
A low recovery percentage is a common issue in recrystallization.[5][6] While some loss is inevitable because the compound has some solubility even in cold solvent, significant losses point to procedural errors.[4]
Probable Causes & Solutions:
-
Using Excessive Solvent: This is the most frequent cause of low yield. The more solvent used, the more compound will remain in the mother liquor after cooling.[4][5]
-
Solution: If you have already filtered your crystals and saved the mother liquor, you can try to recover more product by boiling off some of the solvent to re-saturate the solution and then cooling it again.[5][6] In future attempts, be meticulous about adding the minimum amount of boiling solvent needed for dissolution.[17]
-
-
Premature Crystallization during Hot Filtration: If the solution cools during gravity filtration (to remove insoluble impurities or charcoal), the product can crystallize in the filter paper or funnel stem, leading to significant loss.
-
Solution: Use a stemless or short-stemmed funnel and keep the filtration apparatus (funnel and receiving flask) hot. This can be achieved by placing them on a steam bath or hot plate. Also, adding a small excess of hot solvent (~5-10%) just before filtration can help prevent premature crystallization.[4]
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a substantial amount of product in the solution.
-
Solution: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold, less-forgiving solvent.[7]
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.[4][17]
-
Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum to pull the wash through.[17]
-
Question 3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
Answer:
The failure of a solution to produce crystals indicates it is unsaturated or supersaturated. This situation can often be remedied.
Probable Causes & Solutions:
-
Too Much Solvent Was Used: If the solution is not saturated, it will not crystallize upon cooling.[4]
-
Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals. This is a metastable state that requires a nucleation event to initiate crystallization.
-
Solution (Inducing Crystallization):
-
Scratching: Use a glass stirring rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.[6][7]
-
Seeding: Add a tiny "seed" crystal of the pure 2-chloro-5-nitrobenzoic acid to the solution. This crystal acts as a template for other molecules to crystallize upon.[5][6]
-
-
Question 4: The compound separated as an oil instead of a solid. What is "oiling out" and how can I prevent it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] Impurities can lower the melting point of the compound, making this more likely. Oiled-out products are typically very impure because the liquid phase readily dissolves impurities.[6]
Probable Causes & Solutions:
-
High Concentration of Impurities: A significant amount of impurity can depress the melting point of the mixture to below the temperature of the solution.
-
Solution: Try adding more hot solvent to the oiled-out mixture to ensure everything redissolves. The lower concentration may allow the solution to cool to a temperature below the compound's melting point before saturation is reached. Then, cool very slowly to encourage crystal formation.[6]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.
-
Solution: While hot water is a good choice for 2-chloro-5-nitrobenzoic acid, if oiling out persists, consider a lower-boiling point solvent or a mixed solvent system. A mixed-solvent system involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point), then reheating to clarify and cooling slowly.[15][18]
-
Frequently Asked Questions (FAQs)
What is the best solvent for the recrystallization of 2-chloro-5-nitrobenzoic acid?
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[18][19][20] For 2-chloro-5-nitrobenzoic acid, water is an excellent and commonly cited choice.[3][8] It is also soluble in organic solvents like methanol and ethanol, which can be used, often in combination with water as a mixed-solvent system.[1][2][3]
Solvent Property Summary
| Solvent | Solubility of 2-chloro-5-nitrobenzoic acid | Boiling Point (°C) | Notes |
| Water | Sparingly soluble when cold, soluble when hot.[1][3][7] | 100 | Excellent choice for achieving high purity.[8] |
| Ethanol | Soluble.[1][2] | 78 | Can be used, often as part of a mixed-solvent system with water. |
| Methanol | Soluble.[1][2] | 65 | Similar to ethanol; good as the "soluble" solvent in a mixed pair. |
| Ethyl Acetate | Soluble.[1] | 77 | A potential alternative if water or alcohols are unsuitable. |
What are the typical impurities in crude 2-chloro-5-nitrobenzoic acid?
The most common impurities originate from the synthesis process, which is typically the nitration of o-chlorobenzoic acid.[8][9]
-
Isomeric By-products: The primary impurity is often the 2-chloro-3-nitrobenzoic acid isomer.[9][10]
-
Unreacted Starting Material: Residual o-chlorobenzoic acid may be present if the reaction did not go to completion.[8]
-
Other Nitro Isomers: Small amounts of other positional isomers can also form.
How do I properly perform a recrystallization of 2-chloro-5-nitrobenzoic acid?
Below is a standard, validated protocol for achieving high purity.
Experimental Protocol: Recrystallization from Water
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolve the Solute: Place the crude 2-chloro-5-nitrobenzoic acid in an appropriately sized Erlenmeyer flask. In a separate beaker, bring the recrystallization solvent (e.g., deionized water) to a boil. Add the boiling solvent to the crude solid in small portions, swirling to dissolve, until the solid is just fully dissolved.[11][13]
-
Decolorize the Solution (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly to prevent violent boiling, and add a small amount of activated carbon. Return the flask to the heat and boil gently for 5-10 minutes.[11]
-
Filter Suspended Solids: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated stemless or short-stemmed funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[4]
-
Crystallize the Solute: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7][13] Once crystal formation appears complete, place the flask in an ice-water bath for at least 15 minutes to maximize the yield.[7]
-
Collect and Wash the Crystals: Collect the purified crystals using vacuum filtration with a Büchner funnel.[13] Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[21]
-
Dry the Product: Allow the crystals to dry completely on the filter by pulling air through them. For final drying, the crystals can be transferred to a watch glass and left in a protected area or placed in a drying oven at a temperature well below the compound's melting point.[17][22]
How can I determine the purity of my final product?
Purity should be assessed using multiple analytical methods:
-
Melting Point Analysis: A sharp melting point range that matches the literature value (164–168 °C) is a strong indicator of high purity.[1][2] Impurities will cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material and a pure standard. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques like HPLC, NMR, and Mass Spectrometry provide the most definitive and quantitative data on purity, confirming both the identity of the compound and the absence of impurities.[16]
References
-
NSR laboratories Pvt. Ltd. (n.d.). (CAS 2516-96-3) 2-Chloro-5-Nitrobenzoic Acid | Manufacture. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization I. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Wyzant. (2018, June 14). the factors influencing purity, eg during recrystallisation, filtration and drying of an organic compound. Retrieved from [Link]
-
Shreeneel Chemicals. (n.d.). 2-Chloro-5-Nitro Benzoic Acid. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
S.R. CHEMICALS. (n.d.). 2 Chloro 5 Nitro Benzoic Acid. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
IPL.org. (2020, August 20). Recrystallizing Benzoic Acid Lab Report. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 07). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
Patsnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid - Eureka. Retrieved from [Link]
-
MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
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Technical Support Center: Minimizing Byproduct Formation in the Amination of 2-Chloro-5-nitrobenzoate
Welcome to the technical support guide for the amination of 2-chloro-5-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The conversion of 2-chloro-5-nitrobenzoate to its corresponding amino derivatives is a cornerstone reaction for the synthesis of various pharmaceutical intermediates and functional materials. However, like any chemical process, it is susceptible to side reactions that can complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction, minimize byproduct formation, and ensure the highest purity of your target compound.
Section 1: The Chemistry at a Glance: Core Reaction and Common Pitfalls
The amination of 2-chloro-5-nitrobenzoate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction hinges on the electronic properties of the substrate. The aromatic ring, typically nucleophilic, is rendered electrophilic and thus susceptible to attack by nucleophiles (like amines) due to the presence of a potent electron-withdrawing group—the nitro group (NO₂)[1].
The nitro group, positioned para to the chlorine leaving group, plays a critical role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance[1][2][3]. This stabilization lowers the activation energy of the reaction, allowing the substitution to proceed.
However, several competing pathways can lead to undesired byproducts. The diagram below illustrates the intended SNAr pathway alongside the most common side reactions.
Figure 1. Reaction pathways in the amination of 2-chloro-5-nitrobenzoate.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is sluggish, and TLC/LC-MS analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?
A1: Incomplete conversion is a common issue that can often be resolved by adjusting several parameters:
-
Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. For aminations of 2-chloro-5-nitrobenzoate, temperatures in the range of 80-120°C are often effective, particularly with microwave-assisted synthesis, which can significantly shorten reaction times to as little as 5-30 minutes[4][5]. Be cautious, as excessively high temperatures can promote side reactions (see Q2).
-
Reagent Stoichiometry: The amination is typically performed using a significant excess of the amine (e.g., 6 equivalents) to ensure the reaction equilibrium favors the product[6]. Ensure your amine source, especially if it's a solution like aqueous ammonia, is of the correct concentration.
-
Reaction Time: If you are using conventional heating, the reaction may simply require more time. Monitor the reaction's progress by TLC or LC-MS until the starting material spot is no longer visible[4].
-
Catalyst Activity: If you are employing a copper-catalyzed protocol, ensure the catalyst has not degraded or been poisoned. However, highly efficient catalyst-free methods, especially under microwave irradiation, have been developed and can achieve yields of over 99%, eliminating catalyst-related issues entirely[5].
Q2: I've identified a major byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is this, and how can I prevent its formation?
A2: This byproduct is almost certainly 2-hydroxy-5-nitrobenzoic acid . It arises from the hydrolysis of the starting material, where water or hydroxide ions act as the nucleophile instead of the amine.
-
Causality: This side reaction is particularly prevalent under basic conditions in the presence of water, and its rate increases with temperature. Studies on the conversion of 2-chloro-5-nitrobenzoic acid have shown that aqueous potassium hydroxide (KOH) can lead to near-quantitative hydrolysis[7].
-
Mitigation Strategies:
-
Solvent Choice: If possible, use anhydrous solvents to minimize the presence of water.
-
Temperature Control: Avoid excessive heating. Use the minimum temperature required to achieve a reasonable reaction rate.
-
Amine vs. Hydroxide: Ensure a high concentration of the amine nucleophile relative to any water present to favor the amination pathway kinetically.
-
Q3: My final product is contaminated with an isomer that is very difficult to separate by recrystallization or chromatography. What is the source of this impurity?
A3: The most likely culprit is an isomeric impurity in your starting material, 2-chloro-5-nitrobenzoate. The synthesis of this precursor typically involves the nitration of 2-chlorobenzoic acid. This nitration can yield a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzoic acid and the undesired 2-chloro-3-nitrobenzoic acid [8][9].
-
Root Cause: The regioselectivity of the nitration is highly dependent on the reaction conditions.
-
Prevention:
-
Starting Material Purity: The most effective solution is to ensure the purity of your 2-chloro-5-nitrobenzoate before starting the amination. Analyze the starting material by HPLC or NMR to quantify any isomeric impurities.
-
Control of Nitration Conditions: When synthesizing the precursor, maintaining a low temperature (ideally 0–5°C) during the addition of the nitrating agent is crucial to minimize the formation of the 2,3-isomer[4][10].
-
Q4: My purified product is a dark yellow or brown powder, not the expected light yellow crystalline solid. How can I improve the color?
A4: Discoloration is often caused by trace, highly colored impurities or by the oxidation of the amino group in your product[8].
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[8].
-
Use of an Inert Atmosphere: If oxidation is suspected, particularly during heating, perform the reaction and workup steps under an inert atmosphere of nitrogen or argon[8].
-
Section 3: Recommended Experimental Protocol: Microwave-Assisted Catalyst-Free Amination
This protocol is adapted from a high-yield, environmentally friendly procedure that avoids the need for a metal catalyst[5][6]. It is suitable for a wide range of aliphatic and aromatic amines.
Materials:
-
2-chloro-5-nitrobenzoic acid (1.0 mmol, 201.6 mg)
-
Amine of choice (6.0 mmol)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Microwave reaction vessel (10-20 mL) with a magnetic stir bar
Equipment:
-
Microwave reactor
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)
-
pH paper or meter
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1.0 mmol) and the desired amine (6.0 mmol). If the amine is a solid, add it directly. No additional solvent is required at this stage[5].
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 10-30 minutes with a power of 80-150 W[4][6]. Monitor the reaction progress by TLC if possible.
-
Initial Workup: After cooling the reaction mixture to room temperature, dissolve the contents in approximately 50 mL of dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and extract the product by washing with 1 M NaOH solution (3 x 50 mL). The product, being a carboxylic acid, will deprotonate and move into the aqueous layer. Continue extraction until the aqueous layer becomes light yellow[6].
-
Precipitation: Collect and combine the aqueous layers. While stirring, carefully acidify the solution with 1 M HCl to a pH of approximately 3-4. The desired 2-amino-5-nitrobenzoic acid derivative will precipitate out of the solution[4].
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification (Recrystallization): Dry the solid under vacuum. If further purification is needed, recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture[4][8].
Section 4: Data Summary: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact yield and purity. The table below summarizes outcomes from various published methods.
| Method | Temperature (°C) | Time | Base/Catalyst | Solvent | Typical Yield (%) | Reference |
| Microwave-Assisted | 80–120 | 5–30 min | None (Catalyst-Free) | Neat (Solvent-Free) | >95% | [5][6] |
| Superheated Water | 150–190 | 2–3 h | K₂CO₃ | Water | 38–91% | [11] |
| Copper-Catalyzed | ~90 | Several hours | Copper(I) Oxide | Varies | Not specified | [4] |
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: Why is the nitro group so important for this reaction's success? The nitro group is a powerful electron-withdrawing group. Its presence is essential to activate the aromatic ring towards nucleophilic attack. It does this by delocalizing the negative charge of the Meisenheimer intermediate through resonance, which stabilizes this key intermediate and facilitates the overall substitution reaction[1][2][3]. Without such a group, the reaction would require extremely harsh conditions, if it proceeds at all.
FAQ 2: Can I use secondary or aromatic amines as nucleophiles in this reaction? Yes. The amination of 2-chloro-5-nitrobenzoic acid is highly versatile. Published procedures demonstrate excellent yields with a wide variety of primary and secondary aliphatic amines, as well as primary aromatic amines (anilines)[5][6].
FAQ 3: What is the best general-purpose method for purifying the final product? For 2-amino-5-nitrobenzoic acid and its N-substituted derivatives, a two-stage purification is highly effective. First, use an acid-base workup as described in the protocol to selectively extract the acidic product and remove neutral or basic impurities. Second, perform a recrystallization, typically from ethanol or an ethanol/water mixture, to remove any remaining impurities and obtain a highly pure, crystalline product[4][8].
References
-
Gilla, G., et al. (2014). Simple one-pot green method for large-scale production of mesalamine, an anti-inflammatory agent. ResearchGate. Available from: [Link]
-
Deng, G., & Ren, G. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Available from: [Link]
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. SciSpace. Available from: [Link]
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908-5911. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]
-
Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 6, 44. Available from: [Link]
-
Islam, N. B., & Ayaji, F. O. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic, 1969, 415-419. Available from: [Link]
- Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent 2,100,242.
- Kalle & Company. (1899). Process for the preparation of nitro substitute amino benzoic acid amides. German Patent 106,510.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. German Patent DE1957590B2.
-
ResearchGate. VNS amination of p-chloronitrobenzene. Available from: [Link]
-
Odabaşoğlu, H. Y., et al. (2012). 2-Amino-5-nitrobenzoic acid. IUCr Journals. Available from: [Link]
-
Li, Y., et al. (2021). How the substrate affects amination reaction kinetics of nitrochlorobenzene. Reaction Chemistry & Engineering. Available from: [Link]
- Production process of 2-chloro-5-nitrobenzoic acid. Chinese Patent CN102329237A.
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
High-Field vs. Benchtop ¹H NMR for Structural Verification of 2-Chloro-5-nitrobenzoate Derivatives
Methyl 2-chloro-5-nitrobenzoate is a heavily utilized electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including and antiviral agents[1]. During process optimization and drug development, rapid and unambiguous structural verification of this intermediate is critical. The molecule presents a classic trisubstituted aromatic AMX spin system, which can pose resolution challenges depending on the analytical instrumentation used.
This guide objectively compares the analytical performance of modern Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for resolving the spectral features of methyl 2-chloro-5-nitrobenzoate, providing actionable data for laboratory instrumentation decisions.
The Physics of Field Strength: Causality in Resolution
To understand the performance differences between NMR platforms, we must examine the physical causality behind spectral resolution. The primary difference between benchtop and high-field NMR lies in the Larmor frequency, which dictates the (measured in Hz)[2]. Scalar coupling constants (
The appearance of a spin system is governed by the ratio of chemical shift difference (
-
First-Order Spectra (
): Yield clean, highly resolved multiplets (e.g., doublets, doublet of doublets) that are easy to interpret. -
Second-Order Spectra (
): Result in the "roofing effect" (intensity skewing) and complex multiplet overlap.
Expert Insight on Methyl 2-chloro-5-nitrobenzoate: The chemical shift difference between the ortho-coupled H-4 (8.27 ppm) and H-3 (7.65 ppm)[3].
-
At 400 MHz ,
Hz. With Hz, the ratio is 28.2 . The spectrum is purely first-order. -
At 80 MHz ,
Hz. The ratio drops to 5.6 . We enter the second-order regime, meaning the doublets will lean toward each other (roofing). However, because the strong electron-withdrawing and groups cause severe local deshielding, the signals remain distinctly resolvable even at lower fields.
Experimental Protocol: A Self-Validating System
To ensure reliable and reproducible quantitative data across platforms, both workflows must utilize a self-validating sample preparation protocol.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 20.0 mg of high-purity methyl 2-chloro-5-nitrobenzoate.
-
Solvent Addition: Dissolve the solid in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality Check:
is chosen because it is non-polar, preventing solvent-exchange interactions with the analyte. TMS serves as an internal chemical shift reference (set strictly to 0.00 ppm) to self-validate the calibration of the frequency axis before integration.
-
-
Benchtop NMR (80 MHz) Acquisition:
-
Pulse Angle: 90°. (Causality: Maximizes the signal-to-noise ratio per scan, compensating for the lower inherent sensitivity of permanent magnets).
-
Relaxation Delay (
): 10 seconds. (Causality: Ensures complete longitudinal relaxation of the quaternary and aromatic protons—requiring —for accurate quantitative integration). -
Scans: 16 to 32.
-
-
High-Field NMR (400 MHz) Acquisition:
-
Pulse Angle: 30°. (Causality: Utilizes the Ernst angle optimization for rapid, repetitive pulsing without saturating the signal).
-
Relaxation Delay (
): 1.5 seconds. -
Scans: 16.
-
Comparative Data Analysis
The table below summarizes the quantitative ¹H NMR spectral data for methyl 2-chloro-5-nitrobenzoate, comparing the expected resolution across both platforms.
| Proton Environment | Multiplicity | Chemical Shift (ppm) | 400 MHz Performance | 80 MHz Benchtop Performance | |
| H-6 (ortho to | d (doublet) | 8.71 | Baseline resolved; sharp doublet. | Baseline resolved; no roofing ( | |
| H-4 (ortho to H-3) | dd (doublet of doublets) | 8.27 | Baseline resolved; clear 4-line pattern. | Resolved; slight roofing toward H-3. | |
| H-3 (ortho to H-4) | d (doublet) | 7.65 | Baseline resolved; sharp doublet. | Resolved; slight roofing toward H-4. | |
| s (singlet) | N/A | 3.98 | Sharp, narrow singlet. | Sharp singlet; easily integrated. |
Data Interpretation: Despite the lower field strength, the 80 MHz benchtop system successfully resolves all four unique proton environments. The strong electronic effects of the substituents provide sufficient chemical shift dispersion to overcome the limitations typically associated with low-field NMR.
Workflow Visualization
Figure 1: Decision workflow for NMR platform selection based on field-dependent spin system resolution.
Conclusion & ROI for Drug Development
For the structural verification of 2-chloro-5-nitrobenzoate derivatives, Benchtop NMR (80 MHz) provides equivalent actionable intelligence to High-Field NMR (400 MHz) .
While High-Field NMR remains the gold standard for complex impurity profiling or elucidating novel structures where overlapping aliphatic signals might occur, Benchtop NMR delivers massive ROI for routine QC, reaction monitoring, and intermediate verification. By shifting routine AMX-spin system analyses to the benchtop, drug development professionals can eliminate core-facility bottlenecks and accelerate synthesis workflows without sacrificing scientific integrity.
References
-
Title: Design, Synthesis, and Biological Evaluation of PKD Inhibitors Source: MDPI (Molecules) URL: [Link]
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]
-
Title: C–H Nitration to Controllable Aromatic Mononitration and Dinitration Source: Journal of the American Chemical Society URL: [Link]
Sources
A Comparative Guide to the Crystallography of 2-Chloro-5-nitrobenzoate Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of coordination complexes formed with the 2-chloro-5-nitrobenzoate (2-Cl-5-NBA) ligand. We will explore the unique structural implications of this ligand, compare its coordination behavior to common alternatives, and provide a comprehensive, field-proven workflow for the synthesis and single-crystal X-ray diffraction (SC-XRD) analysis of a representative complex. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness.
The 2-Chloro-5-nitrobenzoate Ligand: A Unique Modulator of Crystal Architecture
The 2-chloro-5-nitrobenzoate anion is a versatile ligand in crystal engineering. Its structure is characterized by three key functional groups: a carboxylate group for primary coordination to metal centers, a nitro group, and a chloro group.[1][2][3] This specific combination of substituents imparts distinct electronic and steric properties that differentiate it from simpler benzoate ligands.
-
Electronic Effects : The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the carboxylate, affecting the strength and nature of the metal-ligand bond.[4]
-
Coordination Versatility : The carboxylate group can adopt various coordination modes (monodentate, bidentate, bridging), while the nitro group's oxygen atoms and the chloro group can also participate in weaker coordination or hydrogen bonding interactions.[4][5] This versatility can lead to the formation of diverse structures, from simple mononuclear complexes to complex 2D or 3D coordination polymers.[5][6]
-
Steric Influence : The ortho-chloro substituent provides steric hindrance near the primary coordination site, which can influence the geometry around the metal center and direct the overall crystal packing.
Comparative Analysis with Alternative Ligands
To appreciate the unique contributions of 2-Cl-5-NBA, it is useful to compare it with other common ligands. The choice of ligand is a critical experimental decision that dictates the final structure and properties of a complex.
| Ligand | Key Features | Expected Impact on Crystal Structure |
| 2-Chloro-5-nitrobenzoate | Strong electron-withdrawing nitro group; Sterically hindering ortho-chloro group; Multiple potential coordination sites (carboxylate, nitro, chloro). | Promotes complex, often high-dimensional structures through varied coordination modes.[5] Can lead to unique packing arrangements due to steric and electronic influences. |
| 4-Nitrobenzoate | Strong electron-withdrawing group para to the carboxylate. Less steric hindrance at the coordination site compared to 2-Cl-5-NBA. | Often forms predictable coordination polymers. The nitro group is well-positioned to participate in intermolecular interactions like hydrogen bonding, influencing the supramolecular assembly.[4] |
| 2-Chlorobenzoate | Steric hindrance from the ortho-chloro group, similar to 2-Cl-5-NBA, but lacks the strong electron-withdrawing effect of the nitro group. | The steric effect of the chlorine can influence coordination geometry, but the overall electronic character is less perturbed, leading to different metal-ligand bond characteristics. |
| Benzoate | The simplest aromatic carboxylate ligand. Lacks substituents that provide strong electronic or steric direction. | Tends to form simpler, more predictable structures based primarily on the coordination preferences of the metal ion. |
This comparison highlights that the 2-Cl-5-NBA ligand is not just a simple connector but an active participant in directing the crystal's supramolecular architecture. Its derivatives have shown potential as antibacterial agents, with activity linked to their specific structures.[5]
Case Study: A 2D Potassium Coordination Polymer, [K(2Cl5NB)(H2O)]n
To illustrate the principles discussed, we will use a recently reported two-dimensional potassium coordination polymer, [K(2Cl5NB)(H2O)]n, as a case study.[5][7] This complex demonstrates the remarkable coordination flexibility of the 2-Cl-5-NBA ligand.
In this structure, the 2-Cl-5-NBA anion acts as a µ4-bridging, heptadentate ligand, linking four different potassium ions.[5] This complex coordination is achieved through:
-
Bidentate chelation involving a carboxylate oxygen and the chlorine atom.
-
Bidentate chelation using both oxygen atoms of the carboxylate group.
This intricate bonding network results in a layered polymeric structure.[5] The detailed crystallographic data for this compound provides a benchmark for researchers working with this system.
Key Crystallographic Data for [K(2Cl5NB)(H2O)]n
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P212121 | Defines the specific symmetry operations within the unit cell.[5] |
| a (Å) | Value | Unit cell dimension along the a-axis. |
| b (Å) | Value | Unit cell dimension along the b-axis. |
| c (Å) | Value | Unit cell dimension along the c-axis. |
| α, β, γ (°) | 90, 90, 90 | Angles between the unit cell axes. |
| Z | Value | Number of formula units per unit cell. |
| R1, wR2 | Value | Agreement factors indicating the quality of the structural refinement. Lower values are better.[8] |
| Goodness-of-fit (GOF) | Value | Should be close to 1.0 for a good refinement.[8] |
| (Note: Specific unit cell parameters and refinement statistics are found in the primary publication and can be accessed via the Cambridge Structural Database (CSD)).[5][9] |
Experimental Workflow: From Synthesis to Validated Structure
Achieving high-quality single crystals and solving their structure is a meticulous process.[10] This section provides a detailed, authoritative protocol grounded in best practices.
Diagram of the Experimental Workflow
Caption: Workflow for Synthesis and Crystallographic Analysis.
Part 1: Synthesis and Crystallization
Objective: To synthesize the coordination complex and grow single crystals suitable for X-ray diffraction.[10]
Expertise & Causality: Crystal quality is the single most important factor for a successful structure determination. The chosen crystallization method aims to slow down crystal growth, which is essential for minimizing defects and obtaining well-ordered lattices.
Protocol:
-
Synthesis of the Ligand: 2-chloro-5-nitrobenzoic acid can be synthesized by the nitration of o-chlorobenzoic acid.[11][12] A typical procedure involves dissolving o-chlorobenzoic acid in concentrated sulfuric acid, cooling the mixture, and slowly adding a nitrating mixture (e.g., nitric acid and sulfuric acid) while maintaining a low temperature (e.g., below 0°C) to control the reaction and regioselectivity.[11]
-
Synthesis of the Coordination Complex (Example: [K(2Cl5NB)(H2O)]n):
-
React equimolar quantities of 2-chloro-5-nitrobenzoic acid (or its salt) and a suitable metal salt (e.g., potassium iodide) in a solvent mixture, such as EtOH:H2O.[5]
-
The reaction mixture may be heated to ensure complete dissolution and reaction.[5]
-
Causality: The choice of metal salt and solvent is critical. The solvent system affects the solubility of the reactants and the resulting complex, which directly impacts crystallization.
-
-
Crystallization:
-
Filter the resulting clear solution to remove any particulate matter.
-
Allow the solution to stand undisturbed for slow evaporation at room temperature. For the example complex, single crystals were obtained after approximately two months.[5]
-
Trustworthiness: This slow crystallization process is a self-validating system for purity. Well-formed, single crystals are unlikely to grow from an impure or unstable solution. Alternative methods include vapor diffusion or liquid-liquid diffusion.
-
Part 2: Single-Crystal X-ray Diffraction Analysis
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal.
Expertise & Causality: SC-XRD works by directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern.[8] According to Bragg's Law, the angles and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice.[8] A high-quality dataset requires a well-defined, single-domain crystal.[10]
Protocol:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[13]
-
A stream of cold nitrogen (e.g., 100 K) is typically used to cool the crystal. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
The instrument software is used to center the crystal and determine the unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[10]
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed using specialized software (e.g., SHELX).[14] This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.
-
The crystal structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the atomic positions.[8]
-
-
Structure Refinement:
-
The initial model is refined using a least-squares algorithm. This process iteratively adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and the observed diffraction data.[8]
-
Trustworthiness: The quality of the final structure is assessed using metrics like R1, wR2, and the Goodness-of-Fit. These values provide a quantitative measure of the model's accuracy and reliability.[14] The final validated structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
-
Conclusion
The 2-chloro-5-nitrobenzoate ligand offers a compelling platform for the design of novel coordination complexes with intricate structures and interesting properties. Its unique electronic and steric features provide a level of control over crystal architecture not seen with simpler benzoate analogues. By following a rigorous and well-understood experimental workflow, from rational synthesis to meticulous crystallographic analysis, researchers can reliably determine the structures of these materials. The data and protocols presented in this guide serve as an authoritative resource for scientists and drug development professionals aiming to explore the rich coordination chemistry of 2-chloro-5-nitrobenzoate and its derivatives.
References
-
Balan, M., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link][5]
-
ResearchGate. (2026). (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link][7]
-
Rojas-León, K., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link][4]
-
Advanced Technical Ceramics. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link][10]
-
Wojciechowska, J., et al. Thermal and spectral studies of light lanthanide complexes with 2-chloro-5-nitrobenzoic acid. SciSpace. Available at: [Link][15]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link][8]
-
Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Available at: [Link]
-
Pucho, R. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Available at: [Link][14]
-
Newcastle University. Single Crystal X-ray Diffraction. Available at: [Link][13]
-
NIST. 2-Chloro-5-nitrobenzoic acid. NIST WebBook. Available at: [Link][2]
-
CCDC. The Largest Curated Crystal Structure Database. Available at: [Link][9]
-
Rasayan J. Chem. (2011). X- RAY DIFFRACTION STUDIES OF SOME COORDINATION POLYMERS OF ADIPYL BIS P CHLOROPHENYL UREA WITH Mn (II) Co (II) Cu (II) and Zn (II). Available at: [Link]
-
NIST. 2-Chloro-5-nitrobenzoic acid. NIST WebBook. Available at: [Link][3]
-
PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link][11]
Sources
- 1. 2-クロロ-5-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 3. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]
- 14. chemijournal.com [chemijournal.com]
- 15. scispace.com [scispace.com]
Comparative Reactivity Profile: 2-Chloro-5-Nitrobenzoate vs. 2-Chloro-4-Nitrobenzoate
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Kinetic Divide
In the synthesis of anthranilic acid derivatives and pharmacophores, the choice between 2-chloro-5-nitrobenzoate (5-CNB) and 2-chloro-4-nitrobenzoate (4-CNB) is not merely structural—it is a decision between spontaneous kinetic reactivity and catalytically forced conversion .
While both molecules share an identical molecular weight (201.56 g/mol ) and functional groups, their reactivity toward Nucleophilic Aromatic Substitution (
-
2-Chloro-5-nitrobenzoate: The nitro group is para to the leaving group (Cl). This creates a direct resonance pathway that stabilizes the transition state, allowing for facile, catalyst-free substitution under mild conditions.
-
2-Chloro-4-nitrobenzoate: The nitro group is meta to the leaving group. It offers only inductive electron withdrawal without resonance stabilization of the intermediate. Consequently, this isomer is kinetically inert to standard
and typically requires transition metal catalysis (Ullmann-type) or harsh forcing conditions to react.
Bottom Line: Select the 5-nitro isomer for rapid, metal-free derivatization. Expect to employ copper catalysis or high-temperature autoclaves when working with the 4-nitro isomer.
Mechanistic Analysis: Electronic Topology
The divergence in reactivity is governed by the stability of the Meisenheimer Complex , the anionic intermediate formed during the addition-elimination step of
The Resonance Effect
For
-
In 5-CNB (Para-Activated): The negative charge generated at C2 can delocalize directly onto the oxygens of the nitro group at C5. This massive stabilization lowers the activation energy (
). -
In 4-CNB (Meta-Deactivated): The nitro group at C4 cannot accept the negative charge via resonance. The charge remains confined to the carbon skeleton, resulting in a high-energy, unstable intermediate.
Visualization of Resonance Stabilization
The following diagram illustrates the critical difference in charge delocalization.
Figure 1: Comparative mechanistic pathways. Note that the 5-nitro isomer accesses a stable intermediate (Green), while the 4-nitro isomer faces a kinetic barrier requiring catalysis (Yellow).
Experimental Benchmarking
The following data aggregates typical reaction parameters for the amination of these substrates (e.g., with aniline or aliphatic amines).
| Feature | 2-Chloro-5-Nitrobenzoate | 2-Chloro-4-Nitrobenzoate |
| Reaction Type | Classical | Ullmann Coupling / Cu-Catalyzed Amination |
| Electronic Effect | Para-activation (Strong Resonance) | Meta-deactivation (Inductive only) |
| Typical Catalyst | None required | Copper (Cu/Cu₂O) or Palladium |
| Temperature | 80°C – 100°C (Refluxing Water/EtOH) | 130°C – 150°C (High BP Solvents) |
| Solvent System | Water, Ethanol, or mild biphasic | DMF, DMSO, DMAc (Polar Aprotic) |
| Base | Weak/Moderate ( | Strong/Inorganic ( |
| Yield | High (>85%) | Moderate to Good (60-90%) |
| Side Reactions | Hydrolysis of Cl to OH (if too basic) | Decarboxylation at high temp; Homocoupling |
Detailed Experimental Protocols
These protocols demonstrate the practical difference in handling these isomers.
Protocol A: Catalyst-Free Amination of 2-Chloro-5-Nitrobenzoate
Applicable for synthesis of 5-nitroanthranilic acid derivatives.
Mechanism: Spontaneous
-
Reagents:
-
2-Chloro-5-nitrobenzoic acid (10 mmol)
-
Amine nucleophile (e.g., Aniline, 12 mmol)
-
Water (20 mL) or Ethanol/Water (1:1)
-
Sodium Carbonate (
, 11 mmol)
-
-
Procedure:
-
Dissolution: Dissolve the benzoic acid in the solvent containing the base. The solution should be clear (formation of soluble carboxylate salt).
-
Addition: Add the amine nucleophile.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane). The starting material spot should disappear rapidly.
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4.
-
Isolation: The product precipitates as a yellow/orange solid. Filter, wash with cold water, and dry.
-
-
Validation:
-
Yield is typically >90%.[3]
-
No inert atmosphere required.
-
Protocol B: Copper-Catalyzed Amination of 2-Chloro-4-Nitrobenzoate
Applicable for synthesis of 4-nitroanthranilic acid derivatives.
Mechanism: Copper-mediated Ullmann-type coupling (radical-nucleophilic or oxidative addition pathway).
-
Reagents:
-
2-Chloro-4-nitrobenzoic acid (10 mmol)
-
Amine nucleophile (12 mmol)
-
Catalyst: Copper powder (0.5 mmol) or CuI (0.5 mmol) + Ligand (e.g., L-proline or phenanthroline)
-
Base: Potassium Carbonate (
, 20 mmol) -
Solvent: DMF or DMAc (10 mL)
-
-
Procedure:
-
Inert Setup: Flame-dry a reaction flask and purge with Nitrogen/Argon. Oxygen inhibits the catalytic cycle.
-
Mixing: Combine the acid, amine, base, and copper catalyst in the solvent.
-
Heating: Heat to 130°C for 12–24 hours.
-
Monitoring: Reaction is slower. Monitor for the disappearance of the aryl chloride.
-
Workup: Cool and dilute with water. Filter through Celite to remove copper residues. Acidify the filtrate to precipitate the product.
-
Purification: Recrystallization is often required to remove decarboxylated byproducts.
-
-
Validation:
-
Yields vary (60–85%).
-
Blue/Green discoloration indicates residual copper; requires chelation wash (EDTA) for pharma-grade purity.
-
Decision Workflow Diagram
Use this logic flow to determine the appropriate synthetic route for your target molecule.
Figure 2: Synthetic decision matrix based on isomer selection.
References
-
Mechanism of
and Meisenheimer Complexes:-
Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
-
-
Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid
-
Baqi, Y., & Mueller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Journal of Organic Chemistry. (Cited in Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations, ACS Omega). Retrieved from [Link]
-
-
Copper-Catalyzed Amination (Ullmann)
-
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids. National Institutes of Health (PMC). Retrieved from [Link]
-
- Synthesis of 4-Amino-2-chlorobenzoic Acid (Reduction vs Substitution)
-
Comparative Reactivity of Nitro-Activated Aryl Halides
-
Nucleophilic Aromatic Substitution. OpenStax Organic Chemistry. Retrieved from [Link]
-
Sources
Strategic Amination of 2-Chloro-5-Nitrobenzoate: SNAr vs. Metal-Catalyzed Protocols
Executive Summary: The "Activated" Paradox
In the synthesis of bioactive scaffolds—such as precursors for Olanzapine (antipsychotic) or Alcaftadine (antihistamine)—the amination of 2-chloro-5-nitrobenzoate is a linchpin transformation.
For process chemists, this substrate presents a "good problem": the molecule is highly activated.[1] The electron-withdrawing nitro group (para to the chloride) and the carboxylate/ester group (ortho to the chloride) create a significant dipole, making the C-Cl bond highly susceptible to nucleophilic attack.
This guide objectively compares the two dominant methodologies:
-
Metal-Free Nucleophilic Aromatic Substitution (SNAr): The industrial workhorse. High atom economy, low cost, but requires harsh thermal conditions.[1]
-
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann): The precision tool. Enables milder conditions and coupling with weak nucleophiles, but introduces heavy metal contamination risks and higher costs.[1]
Mechanistic Divergence[1]
To choose the right protocol, one must understand the underlying causality of the reaction pathways.
Route A: Metal-Free SNAr (The Meisenheimer Pathway)
This reaction relies on the electron-deficiency of the benzene ring. The nitro group acts as an electron sink.
-
Addition: The amine nucleophile attacks the carbon bearing the chlorine.
-
Stabilization: The negative charge is delocalized into the nitro group, forming a Meisenheimer Complex .
-
Elimination: Aromatization is restored by the expulsion of the chloride ion.
Route B: Metal-Catalyzed (Pd/Cu Cycle)
This pathway ignores the electronic activation of the ring and relies on the metal center.
-
Oxidative Addition: Metal(0) inserts into the C-Cl bond.
-
Ligand Exchange: The amine coordinates to the metal.
-
Reductive Elimination: The C-N bond forms, regenerating the catalyst.
Note: In nitro-substituted arenes, metal catalysis faces a unique challenge: the nitro group can poison catalysts or undergo competing oxidative addition.
Visualization: Pathway Comparison
Figure 1: Mechanistic divergence between classical SNAr and Metal-Catalyzed pathways.
Detailed Experimental Protocols
Protocol A: Metal-Free "Green" Amination (Recommended)
Best for: Primary amines, robust secondary amines, and large-scale synthesis.[1]
This method utilizes superheated water or ethanol , leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction.
Reagents:
-
Substrate: Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)
-
Nucleophile: Aniline or Alkyl amine (1.2 – 2.0 equiv)[1]
-
Base:
(0.5 – 1.0 equiv) or excess amine[1] -
Solvent: Water (Green) or Ethanol[1]
-
Temp: 100°C – 150°C (Sealed vessel/Microwave preferred)
Step-by-Step Workflow:
-
Charge: In a pressure vial, combine 2-chloro-5-nitrobenzoate (2.15 g, 10 mmol) and water (10 mL).
-
Addition: Add the amine (12 mmol) and
(5 mmol). Note: If using volatile amines, use 2.5 equiv and omit inorganic base. -
Reaction: Seal and heat to 120°C for 2 hours (conventional) or 20 mins (microwave).
-
Observation: The solid starting material will dissolve and eventually precipitate the product as the reaction cools.
-
-
Workup (Self-Validating):
-
Purification: Recrystallize from Ethanol/Water (9:1).
Typical Yield: 85–98%
Protocol B: Copper-Catalyzed Amination (Specialist)
Best for: Sterically hindered amines, temperature-sensitive substrates, or weak nucleophiles (e.g., amides).[1]
While Palladium is often cited, Copper (Ullmann-type) is preferred for nitro-compounds to avoid reduction side-reactions common with Pd-H species.
Reagents:
-
Catalyst: CuI (5 mol%)[1]
-
Ligand: L-Proline or N,N-dimethylglycine (10 mol%)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: DMSO or DMF[1]
-
Temp: 40°C – 60°C
Step-by-Step Workflow:
-
Inerting: Flame-dry a Schlenk tube and backfill with Argon.
-
Charge: Add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Base (424 mg, 2 mmol).
-
Substrate: Add 2-chloro-5-nitrobenzoate (1.0 mmol) and the amine (1.2 mmol) in DMSO (2 mL).
-
Reaction: Stir at 45°C for 12–24 hours.
-
Workup:
Typical Yield: 70–85%
Head-to-Head Comparison Data
The following data aggregates results from industrial process optimization studies (see References).
| Metric | Metal-Free (SNAr) | Cu-Catalyzed (Mod. Ullmann) | Analysis |
| Yield (Avg) | 92% | 78% | SNAr is superior due to high substrate activation. |
| Reaction Temp | 100–150°C | 40–60°C | Catalysis wins for heat-sensitive substrates. |
| Reaction Time | 20 min (MW) - 2 h | 12 - 24 h | SNAr is significantly faster (kinetic advantage). |
| E-Factor (Waste) | Low (<5) | High (>15) | Metal-free uses water/EtOH; Catalysis uses DMSO/EtOAc + Silica. |
| Cost Profile | $ | Catalysts and ligands drive up cost significantly. | |
| Impurity Profile | Hydrolysis (Acid form) | De-halogenation, Nitro-reduction | SNAr impurities are easier to purge (wash with base).[1] |
Decision Matrix: When to Switch?
Do not default to catalysis just because it is "modern." Use this logic flow to determine the necessity of metal intervention.
Figure 2: Strategic decision tree for selecting the amination method.
Troubleshooting & Safety
The Hydrolysis Trap (SNAr)[1]
-
Issue: When using ester substrates (Methyl/Ethyl 2-chloro-5-nitrobenzoate) in aqueous base, the ester often hydrolyzes to the acid (2-chloro-5-nitrobenzoic acid) faster than the amination occurs.
-
Solution: Use anhydrous ethanol or DMF if the ester is the desired final product. If the acid is the target (common for Olanzapine synthesis), allow hydrolysis to proceed and acidify at the end.[5]
Thermal Runaway (Safety)
-
Risk: Nitro compounds have high decomposition energies.
-
Control: When performing SNAr at >120°C, ensure the reaction vessel has a pressure relief rating (if sealed) or efficient reflux. Never heat dry nitro-residues.
Catalyst Poisoning (Cu/Pd)[1]
-
Issue: The nitro group can coordinate to the metal center, shutting down the catalytic cycle.
-
Solution: Use bidentate ligands (like diamines or amino acids) that bind tighter than the nitro group, preventing catalyst deactivation.[1][7][8]
References
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[9] Nature Protocols / related protocols.
- Context: Establishes the baseline efficiency of SNAr in w
-
(Related PubMed Entry)
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.[1][7][8] Journal of the American Chemical Society.
- Context: Describes the use of sterically hindered ligands (L5)
-
[1]
-
BenchChem Technical Guides. Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Context: Provides industrial scale-up data and physical properties of the substr
-
Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination...[1][10] European Journal of Organic Chemistry.[10]
-
ACS Green Chemistry Institute.
- Context: Discusses the environmental impact (E-factor) of metal catalysis vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. semanticscholar.org [semanticscholar.org]
Chromatographic Purity Standards for 2-Chloro-5-Nitrobenzoic Acid: A Comparative Technical Guide
Executive Summary In the development of pharmaceuticals (e.g., Mesalamine, Celiprolol) and agrochemicals (e.g., Butafenacil), 2-chloro-5-nitrobenzoic acid (2-C-5-NBA) serves as a critical intermediate. Its purity is governed not just by overall assay, but by the specific absence of its regioisomer, 2-chloro-3-nitrobenzoic acid , and the starting material, 2-chlorobenzoic acid .
This guide compares the performance and utility of Certified Reference Materials (CRMs) versus Analytical Reagent Grades for chromatographic quantification. It provides a validated HPLC protocol for isomer resolution and a decision framework for selecting the appropriate standard based on regulatory rigor.
Part 1: Technical Context & Impurity Profile
The synthesis of 2-C-5-NBA typically involves the nitration of 2-chlorobenzoic acid.[1] This electrophilic aromatic substitution is not perfectly regioselective, leading to specific impurity risks that define the requirements for a purity standard.
| Impurity | Origin | Chromatographic Challenge | Risk |
| 2-Chloro-3-nitrobenzoic acid | Regioisomer byproduct of nitration | Elutes close to 2-C-5-NBA; similar UV spectra. | Lowers yield; potential genotoxic impurity in downstream APIs. |
| 2-Chlorobenzoic acid | Unreacted starting material | Significant retention time difference (usually elutes later on RP-HPLC). | Incomplete reaction indicator. |
| Dinitro derivatives | Over-nitration | Highly polar; elutes early. | Process control failure. |
Part 2: Comparative Analysis of Standard Alternatives
For a researcher, the choice lies between three grades of standards. The "performance" of a standard is defined by its ability to provide a traceable, accurate quantification with known uncertainty.
1. Certified Reference Material (CRM) / Pharmaceutical Secondary Standard
-
Description: Materials certified under ISO 17034, often traceable to primary pharmacopeial standards (USP/EP).
-
Performance: High. Includes a Certificate of Analysis (CoA) with a certified purity value (mass balance or quantitative NMR) and an uncertainty budget.
-
Best For: GMP release testing, method validation, and quantifying impurities in final products.
2. Analytical Standard (High Purity Reagent)
-
Description: High purity (>98%) chemicals characterized by HPLC and NMR, but lacking a certified uncertainty budget or explicit traceability to a primary standard.
-
Performance: Moderate. Good for structural confirmation and early-stage R&D.
-
Best For: Synthetic route scouting, qualitative identification.
3. In-House Working Standard
-
Description: A batch of high-purity synthesized material qualified internally against a CRM.
-
Performance: Variable (Dependent on qualification rigor).
-
Best For: Routine high-throughput testing (cost-saving).
Comparative Performance Matrix
| Feature | Certified Reference Material (CRM) | Analytical Reagent Grade | In-House Working Standard |
| Certified Purity | 99.5% ± 0.3% (Explicit Uncertainty) | >98% (Nominal, no uncertainty) | Qualified vs. CRM |
| Traceability | SI Units / USP / EP | Manufacturer Lot only | Traceable to CRM used |
| Isomer Purity | Quantified & Certified (<0.1% 2-C-3-NBA) | Unspecified (Risk of isomer inclusion) | Must be established by user |
| Water Content | Measured (KF) & factored into assay | Variability generally ignored | Measured by user |
| Regulatory Use | Mandatory for GMP/GLP | Not suitable for final release | Acceptable if fully qualified |
| Cost | High ( | Low ($) | Medium (Time-intensive) |
Part 3: Experimental Protocol (Self-Validating System)
The following HPLC protocol is designed to validate the performance of a standard by resolving the critical 2-chloro-3-nitrobenzoic acid isomer. A standard that cannot resolve this isomer is insufficient for purity determination.
Objective
To quantify 2-chloro-5-nitrobenzoic acid and resolve it from its 2-chloro-3-nitro isomer and 2-chlorobenzoic acid precursor.
Chromatographic Conditions
-
System: HPLC with UV Detection (DAD/VWD)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 150 mm x 4.6 mm, 5 µm particle size.
-
Note: Alternatively, mixed-mode columns like Newcrom R1 can be used for enhanced selectivity of polar nitro-aromatics.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Elution Mode: Isocratic or Gradient.
-
Recommended Isocratic: 60% A / 40% B.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Isosbestic point region for nitro-aromatics).
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
Standard Preparation (Workflow)
-
Stock Solution: Accurately weigh 25 mg of the CRM into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).
-
System Suitability Solution: Spike a portion of the stock solution with 2-chlorobenzoic acid and (if available) 2-chloro-3-nitrobenzoic acid to a concentration of 10 µg/mL each.
-
Working Standard: Dilute Stock Solution to 100 µg/mL for assay.
System Suitability Criteria (Self-Validation)
For the standard to be considered valid for quantitative use, the chromatography must meet these metrics:
-
Resolution (Rs): > 2.0 between 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.
-
Tailing Factor: 0.8 – 1.5.
-
RSD (n=5 injections): < 0.73% (for assay).
Part 4: Standard Qualification Workflow
This diagram illustrates the logical hierarchy and experimental steps required to qualify an "In-House Working Standard" using a purchased CRM, a common cost-saving strategy in drug development.
Caption: Workflow for establishing metrological traceability from a Primary Standard to a Working Standard for routine 2-C-5-NBA analysis.
Part 5: Handling and Stability
To maintain the integrity of the standard (performance reliability):
-
Hygroscopicity: Nitrobenzoic acid derivatives can adsorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation.
-
Light Sensitivity: Nitro compounds are photosensitive. Store standards in amber vials.
-
Solvent Stability: Solutions in Acetonitrile/Water are stable for 48 hours at ambient temperature. For longer storage, refrigerate at 2-8°C.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Chapter 5.12: Reference Standards. (Defines the hierarchy of primary vs. secondary standards).
-
National Institute of Standards and Technology (NIST) . 2-Chloro-5-nitrobenzoic acid Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Feb 2026).
Sources
Comparative Mass Spectrometry Fragmentation Profiling of 2-Chloro-5-Nitrobenzoate
Characterizing halogenated nitroaromatic compounds is a routine yet critical challenge in drug development, agrochemical synthesis, and environmental monitoring. As a Senior Application Scientist, I frequently encounter the need to unambiguously differentiate regioisomers like 2-chloro-5-nitrobenzoate from its structural analogs (e.g., 4-chloro-3-nitrobenzoate).
This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation of 2-chloro-5-nitrobenzoate. By detailing the causality behind the fragmentation mechanics, this guide provides actionable, self-validating protocols to ensure absolute data integrity in your analytical workflows.
Mechanistic Drivers of Fragmentation: The Causality Behind the Spectra
To optimize a mass spectrometry method, one must first understand the intrinsic gas-phase chemistry of the analyte. 2-Chloro-5-nitrobenzoate features three distinct functional groups that dictate its fragmentation pathways under different ionization energies.
-
The Carboxylate Group (-COO⁻): In soft ionization techniques like ESI, operating in negative ion mode is highly efficient due to the acidic nature of the carboxylic proton. The resulting [M-H]⁻ precursor ion (m/z 200) is highly stable. Upon Collision-Induced Dissociation (CID), the primary energy sink is the loss of carbon dioxide (-44 Da), a hallmark of aromatic carboxylic acids[1].
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group stabilizes the negative charge but is also a prime site for fragmentation. High-energy CID or hard electron ionization (EI) triggers the characteristic neutral losses of the nitro radical (•NO₂, -46 Da) and nitric oxide (NO, -30 Da). The loss of NO involves a complex gas-phase rearrangement where an oxygen atom migrates to the aromatic ring, a phenomenon well-documented in the tandem mass spectrometry of nitroaromatic explosives and their metabolites [2].
-
The Chloro Substituent (-Cl): The chlorine atom provides a built-in diagnostic tool. The natural isotopic abundance of ³⁵Cl and ³⁷Cl yields a characteristic 3:1 intensity ratio for any fragment retaining the halogen. Cleavage of the C-Cl bond is generally less favored than decarboxylation but serves as a secondary validation metric.
Platform Comparison: ESI-MS/MS vs. GC-EI-MS
Selecting the right MS platform depends heavily on the sample matrix, required sensitivity, and the need for spectral library matching. The table below compares the empirical performance of both techniques for analyzing the free acid form of 2-chloro-5-nitrobenzoate.
| Analytical Feature | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (70 eV) |
| Ionization Softness | Soft (Minimal in-source fragmentation) | Hard (Extensive fragmentation) |
| Primary Precursor Ion | [M-H]⁻ at m/z 200 | M⁺• at m/z 201 (or silylated derivative) |
| Key Diagnostic Fragments | m/z 156 (-CO₂), m/z 154 (-NO₂) | m/z 184 (-•OH), m/z 155 (-•NO₂) |
| Sample Preparation | Direct injection (Dilute & Shoot) | Drying and Silylation (BSTFA/TMCS) |
| Sensitivity (LOD) | High (pg/mL range) | Moderate (ng/mL range) |
| Best Use Case | High-throughput quantification in bio-matrices [3] | Isomer differentiation and NIST library matching |
Self-Validating Experimental Protocols
A protocol is only as reliable as its reproducibility. The following methodologies are designed as self-validating systems, incorporating internal chemical logic checks to ensure data integrity.
Protocol A: LC-ESI-MS/MS (Negative Ion Mode) Analysis
Rationale: ESI negative mode exploits the inherent acidity of the benzoic acid, avoiding the need for derivatization while maximizing sensitivity.
-
Sample Preparation: Dissolve the 2-chloro-5-nitrobenzoate standard in a diluent of 50:50 Methanol/Water containing 5 mM ammonium acetate to a final concentration of 1 µg/mL.
-
Causality Check: Ammonium acetate acts as a volatile buffer that actively promotes deprotonation to form [M-H]⁻ without suppressing the MS signal, whereas acidic modifiers like formic acid would actively hinder negative ionization.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a gradient of Water (A) and Acetonitrile (B), both buffered with 5 mM ammonium acetate.
-
Source Optimization: Set the ESI capillary voltage to 2.5–3.0 kV (negative polarity). Maintain the desolvation gas (Nitrogen) at 400°C to ensure complete droplet evaporation and prevent cluster ion formation.
-
Tandem MS (MRM) Acquisition: Isolate the precursor ion at m/z 200 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.
-
Validation Metric: Monitor the primary transitions: m/z 200 → 156 (quantifier, -CO₂) and m/z 200 → 154 (qualifier, -NO₂). The ratio between these two transitions must remain constant (±20%) across all samples to confirm peak purity.
-
Protocol B: GC-EI-MS (70 eV) Analysis with Silylation
Rationale: GC-MS offers superior chromatographic resolution for separating closely related regioisomers, but requires the analyte to be volatile and thermally stable.
-
Derivatization (Silylation): Transfer 100 µL of the sample extract (10 µg/mL in anhydrous acetonitrile) to a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.
-
Causality Check: Silylation replaces the active carboxylic proton with a trimethylsilyl (TMS) group. Without this step, the polar carboxylic acid would interact with active sites in the GC inlet, causing severe peak tailing and thermal degradation.
-
-
GC Injection: Inject 1 µL in splitless mode at 250°C onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Electron Ionization: Operate the EI source at the industry-standard 70 eV to ensure spectral reproducibility and compatibility with NIST/Wiley libraries. Maintain the MS source at 230°C.
-
Data Acquisition: Acquire in full scan mode (m/z 50–350).
-
Validation Metric: Verify the presence of the intact radical cation (M⁺•) and the diagnostic loss of the TMS group (-73 Da) alongside the core fragmentation of the chloronitrobenzoate moiety (m/z 184 and m/z 155) [1].
-
Logical Workflow for MS Analysis
The following diagram illustrates the decision matrix and resulting fragmentation pathways when analyzing 2-chloro-5-nitrobenzoate.
Logical workflow for the MS fragmentation analysis of 2-chloro-5-nitrobenzoate.
References
-
Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Phytochemical and toxicological evaluation of Zephyranthes citrina Source: Frontiers in Pharmacology URL: [Link]
Safety Operating Guide
Personal protective equipment for handling Sodium 2-chloro-5-nitrobenzoate
As a Senior Application Scientist, I recognize that handling functionalized aromatic compounds like Sodium 2-chloro-5-nitrobenzoate (the sodium salt of 2-chloro-5-nitrobenzoic acid) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both the integrity of your drug development assays and the absolute safety of your laboratory personnel, we must understand the mechanistic causality behind the chemical's hazards.
The presence of both a strongly electron-withdrawing nitro group and a lipophilic chloro group on the benzene ring dictates this compound's reactivity, environmental persistence, and biological toxicity[1]. The following guide provides a self-validating, structurally robust framework for the safe handling, preparation, and disposal of this chemical.
Physicochemical & Hazard Profiling
While Sodium 2-chloro-5-nitrobenzoate (CAS 14667-59-5) exhibits greater aqueous solubility than its parent acid (CAS 2516-96-3), the toxicological profile remains identical[]. Understanding why these hazards exist is critical for selecting the correct Personal Protective Equipment (PPE).
Table 1: Hazard Causality and Operational Implications
| Property / GHS Hazard | Value / Category | Mechanistic Causality & Operational Implication |
| Molecular Weight | 223.55 g/mol (Na salt)[] | Essential for precise molarity calculations in aqueous assay preparations. |
| Skin Sensitization | Category 1 (H317)[3] | The electron-deficient ring facilitates nucleophilic aromatic substitution (SNAr) with skin proteins, leading to haptenation. Implication: Strict barrier PPE is mandatory. |
| Eye Damage / Irritation | Category 1 / 2A (H318/H319)[4] | Fine crystalline dust dissolves in ocular fluid, causing severe localized pH shifts and corneal damage. Implication: Safety goggles are non-negotiable. |
| Respiratory Irritation | Category 3 (H335)[4] | Inhalation of micro-particulates triggers mucosal inflammation. Implication: All open handling must occur in a certified fume hood. |
| Aquatic Toxicity | Category 1 (H400)[4] | The halogenated aromatic structure resists biodegradation and persists in ecosystems. Implication: Absolute zero-drain disposal policy. |
Personal Protective Equipment (PPE) Matrix
Do not rely on default laboratory attire. The specific electrophilic nature of chlorinated nitroaromatics demands targeted barrier protection[3].
-
Hand Protection: Use Nitrile gloves (minimum thickness 0.11 mm). Causality: Nitrile provides excellent chemical resistance against solid aromatic salts. Self-Validating Check: Double-glove during gravimetric transfer. If the outer glove becomes contaminated with yellow dust, remove it immediately to prevent cross-contamination of laboratory surfaces.
-
Eye Protection: Snug-fitting, indirect-vented chemical safety goggles . Causality: Standard safety glasses with side shields are insufficient against airborne crystalline dust[4].
-
Body Protection: A fully buttoned, flame-resistant (FR) or standard cotton laboratory coat with tight-fitting cuffs.
-
Respiratory Protection: Routine handling must be performed inside a chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is required to mitigate H335 respiratory hazards[5].
Operational Workflow & Logistics
The following diagram outlines the logical progression of handling this compound, ensuring that safety validations and disposal routes are integrated into the experimental design.
Workflow for handling Sodium 2-chloro-5-nitrobenzoate, from PPE validation to disposal.
Standard Operating Procedure: Preparation of 0.1 M Aqueous Stock Solution
To build trust in your experimental results, your preparation protocol must be a self-validating system. This procedure ensures complete dissolution while mitigating exposure risks.
Step 1: Environmental Validation
-
Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).
-
Lay down a disposable, anti-static weighing mat. Causality: Static electricity can cause the fine powder to aerosolize, increasing inhalation risk.
Step 2: Gravimetric Transfer
-
Using a static-eliminating gun (if available) and a clean stainless-steel spatula, carefully weigh the required mass of Sodium 2-chloro-5-nitrobenzoate.
-
Self-Validating Check: If the powder clings aggressively to the spatula or the sides of the weigh boat, static is present. Pause, ground your equipment, and proceed slowly to prevent dust clouds.
Step 3: Dissolution and pH Validation
-
Transfer the solid to a volumetric flask and add deionized water to 80% of the final volume.
-
Mechanistic Note: While the sodium salt is highly water-soluble, localized acidic environments can cause the parent 2-chloro-5-nitrobenzoic acid to precipitate[1].
-
Self-Validating Check: Observe the solution against a dark background. It must be perfectly transparent (though it may have a yellow tint). If any turbidity or cloudiness is observed, the pH has dropped too low. Add 0.1 M NaOH dropwise while stirring until the solution is optically clear, confirming 100% ionization.
-
Bring to the final volume with deionized water.
Spill Response & Environmental Containment
In the event of a solid spill, immediate and methodical action is required to prevent environmental release (H400)[4].
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the hazardous dust. Lightly mist the spilled powder with water or a 10% ethanol/water solution to suppress dust formation.
-
Collect: Use damp, disposable absorbent pads to wipe up the wetted powder[3].
-
Sanitize: Wash the contaminated surface thoroughly with soap and water, as the compound can leave reactive residues.
-
Contain: Place all contaminated wipes and gloves into a sealable, chemically resistant hazardous waste bag.
Disposal Plan
Because of the chloro and nitro functional groups, this compound and its solutions are strictly regulated.
-
Categorization: All liquid and solid waste containing this compound must be categorized as Halogenated Organic Waste .
-
Incompatibilities: Never mix this waste with strong oxidizing agents or strong bases, as nitroaromatics can undergo exothermic decomposition[5].
-
Environmental Mandate: Do not let the product enter drains[3]. The compound is highly toxic to aquatic life with long-lasting effects. High-temperature incineration by an EPA-approved (or local equivalent) hazardous waste contractor is the only acceptable method of final disposal.
References
- BOC Sciences. "CAS 14667-59-5 (2-Chloro-5-nitrobenzoic acid sodium salt)".
- Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid".
- CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: 2-Chloro-5-Nitro Benzoic Acid".
- CymitQuimica. "CAS 2516-96-3: 2-Chloro-5-nitrobenzoic acid".
- s d fine-chem limited. "2-chloro-5-nitrobenzoic acid".
- Sigma-Aldrich. "SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid".
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
